Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
Description
The exact mass of the compound Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-methylbenzenesulfonic acid;pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-5-2-1-3-7-5/h2-5H,1H3,(H,8,9,10);5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILVRYHBTINJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(NC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1666113-04-7 | |
| Record name | pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate: A Potent DPP-4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary & Introduction
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is a potent, selective, and orally bioavailable inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4). The active component, the pyrrolidine-2-carbonitrile moiety, is the pharmacophore responsible for its therapeutic effect, while the 4-methylbenzenesulfonate (tosylate) serves as a counter-ion to form a stable salt. Such compounds are at the forefront of therapeutic strategies for type 2 diabetes mellitus (T2DM).[1][2][3]
The primary mechanism of action involves the inhibition of DPP-4, which in turn prevents the degradation of incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[4][5][6][7] This leads to an enhancement of the body's natural glucose-dependent mechanisms for insulin secretion and a reduction in glucagon levels, ultimately resulting in improved glycemic control.[4][5][8] This guide provides a detailed examination of the molecular interactions, biochemical validation, and downstream physiological consequences of DPP-4 inhibition by this class of compounds, offering a comprehensive resource for researchers in metabolic diseases and drug discovery.
The Molecular Target: Dipeptidyl Peptidase-4 (DPP-4)
DPP-4 (also known as the T-cell antigen CD26) is a transmembrane serine exopeptidase ubiquitously expressed on the surface of various cells and also found in a soluble, circulating form in plasma.[4][7] Its primary physiological role in glucose homeostasis is the rapid inactivation of the incretin hormones GLP-1 and GIP.[4][7][9][10] These hormones are released from the gut in response to food intake and are crucial for regulating insulin secretion.[1][11][12]
DPP-4 cleaves the N-terminal dipeptide from substrates that have a proline or alanine residue in the penultimate position.[4] By inactivating GLP-1 and GIP, DPP-4 effectively terminates their insulinotropic signals.[4] Therefore, inhibiting DPP-4 is a key therapeutic strategy to prolong the action of these incretins, thereby enhancing glucose control in patients with T2DM.[2][10] Beyond its role in glucose metabolism, DPP-4 is involved in immune regulation and other physiological processes, making inhibitor selectivity a critical aspect of drug design.[1][7][10]
Core Mechanism of Action: Reversible, Covalent Inhibition
The defining feature of pyrrolidine-2-carbonitrile-based inhibitors is their unique interaction with the active site of the DPP-4 enzyme. This class of inhibitors, which includes the approved drug Vildagliptin, engages in a reversible, covalent binding mechanism.[13][14][15]
-
Biochemical Interaction : The key to this interaction lies in the cyanopyrrolidine scaffold.[4] The pyrrolidine ring mimics the proline residue of natural DPP-4 substrates, effectively targeting the S1 pocket of the enzyme's active site.[16] The electrophilic nitrile (-C≡N) group acts as a "warhead." It forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) within the active site.[4][14]
-
Kinetics of Inhibition : This covalent interaction results in a potent and durable inhibition of the enzyme.[13] While the bond is covalent, it is also reversible, which is a critical feature for safety and pharmacokinetic profiles.[14][17] Kinetic studies show that these inhibitors are not true competitive inhibitors but rather slow-dissociating substrates.[14] The balance between the rates of association (k_on) and dissociation (k_off) determines the duration of target engagement and the overall pharmacological effect.
-
Structural Basis for Binding : Beyond the covalent bond, the stability of the enzyme-inhibitor complex is reinforced by several non-covalent interactions. The protonated amino group of the pyrrolidine ring forms crucial hydrogen bonds with negatively charged residues in the active site, such as Glu205 and Glu206, further anchoring the inhibitor.[4]
Figure 2: Workflow for the in vitro DPP-4 enzyme inhibition assay.
Part B: Selectivity Profiling
Objective: To ensure the inhibitor is highly selective for DPP-4 over other closely related serine proteases, particularly DPP-8 and DPP-9.
Causality and Rationale: Lack of selectivity can lead to off-target effects and potential toxicity. Inhibition of DPP-8 and DPP-9 has been associated with severe adverse events in preclinical studies, including thrombocytopenia, alopecia, and gastrointestinal toxicity. [18]Therefore, demonstrating a high selectivity window (>1000-fold) is a critical safety and validation checkpoint. [19]The experimental setup is similar to the primary inhibition assay but uses purified DPP-8 and DPP-9 enzymes instead of DPP-4. [20] Data Presentation: Representative Selectivity Profile
| Enzyme | IC50 (nM) | Selectivity Ratio (IC50 Target / IC50 DPP-4) |
| DPP-4 | 5.3 | - |
| DPP-8 | >6,000 | >1,100-fold |
| DPP-9 | >12,000 | >2,200-fold |
| FAP | >20,000 | >3,700-fold |
| (Data is illustrative, based on typical values for selective cyanopyrrolidine inhibitors) | ||
| [4][19] |
Downstream Pharmacological Effects: The Incretin Axis
The inhibition of DPP-4 is the initiating event in a cascade that ultimately improves glucose homeostasis. [9][21]
-
Increased Active Incretins: By blocking DPP-4, the inhibitor prevents the rapid degradation of GLP-1 and GIP. This increases the circulating half-life and concentration of the active forms of these hormones. [5][13][15][22]2. Pancreatic β-Cell Stimulation: Elevated GLP-1 and GIP levels bind to their respective receptors on pancreatic β-cells. [4][11][23]This engagement stimulates the synthesis and secretion of insulin in a strictly glucose-dependent manner. [11][13][23]This glucose dependency is a key safety feature, as it minimizes the risk of hypoglycemia. [24]3. Pancreatic α-Cell Suppression: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production. [4][8][15]This effect is also glucose-dependent, meaning glucagon is appropriately suppressed when glucose levels are high but not during hypoglycemia. [13]4. Improved Glycemic Control: The combined effect of increased glucose-dependent insulin secretion and suppressed glucagon release leads to lower fasting and postprandial glucose levels, and a reduction in overall HbA1c. [5][22]
Figure 3: Signaling pathway from DPP-4 inhibition to glycemic control.
Conclusion
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate exemplifies a highly successful class of mechanism-based enzyme inhibitors. Its action is precise: a reversible, covalent inhibition of DPP-4, driven by the unique chemistry of the cyanopyrrolidine scaffold. This targeted intervention amplifies the natural incretin hormone system, leading to potent, glucose-dependent improvements in glycemic control. The validation of this mechanism requires a rigorous, multi-step experimental approach, from in vitro enzyme kinetics and selectivity profiling to cellular and in vivo physiological assessments. This comprehensive understanding underpins its value as a therapeutic agent for type 2 diabetes and serves as a model for rational drug design.
References
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Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2023). MDPI. Retrieved January 24, 2026, from [Link]
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Video: Dipeptidyl Peptidase 4 Inhibitors. (2024). JoVE. Retrieved January 24, 2026, from [Link]
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Dipeptidyl Peptidase IV (DPP IV) Inhibitors. (2023). StatPearls - NCBI Bookshelf. Retrieved January 24, 2026, from [Link]
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GIP and GLP-1, the two incretin hormones: Similarities and differences. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
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Pharmacology of dipeptidyl peptidase-4 inhibitors: similarities and differences. (2011). PubMed. Retrieved January 24, 2026, from [Link]
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Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. (2019). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
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Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]
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Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning. (2019). PubMed Central. Retrieved January 24, 2026, from [Link]
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Characterization of Plant-Derived Natural Inhibitors of Dipeptidyl Peptidase-4 as Potential Antidiabetic Agents: A Computational Study. (2024). MDPI. Retrieved January 24, 2026, from [Link]
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Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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GIP and GLP-1, the two incretin hormones: Similarities and differences. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
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Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]
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A graphical representation of the covalent inactivation of DPP-4 via... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. (n.d.). Oxford Academic. Retrieved January 24, 2026, from [Link]
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Dipeptidyl Peptidase IV Inhibition -Treatment of Type 2 Diabetes. (n.d.). Medscape. Retrieved January 24, 2026, from [Link]
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Pharmacology of Vildagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Amber Lifesciences. Retrieved January 24, 2026, from [Link]
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(PDF) Identification of DPP-4 Inhibitor Active Compounds Using Machine Learning Classification. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. (2005). American Diabetes Association. Retrieved January 24, 2026, from [Link]
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Dipeptidyl peptidase-4 inhibitor. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
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The Right Chemistry: Ripples of discovery created a new wave of weight-loss medications. (2026). McGill Office for Science and Society. Retrieved January 24, 2026, from [Link]
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Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part I): Virtual Screening and Activity Assays. (n.d.). PLOS. Retrieved January 24, 2026, from [Link]
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Vildagliptin: novel pharmacological approach to treat Type 2 diabetes. (2007). Open Access Journals. Retrieved January 24, 2026, from [Link]
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Pyrrolidine-2-carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α-Amylase, α-Glucosidase, and DPP-IV With Structure-Activity Relationships, HSA Binding, and Molecular Docking Studies. (2025). PubMed. Retrieved January 24, 2026, from [Link]
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How to activate GLP-1 naturally. (2025). Ohio State Health & Discovery. Retrieved January 24, 2026, from [Link]
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Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (n.d.). Beilstein Journals. Retrieved January 24, 2026, from [Link]
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Differential Importance of Glucose-Dependent Insulinotropic... (2009). YouTube. Retrieved January 24, 2026, from [Link]
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(2S,4S)-4-Fluoro-1-{[(2-hydroxy-1,1-dimethylethyl)amino]acetyl}-pyrrolidine-2-carbonitrile monobenzenesulfonate (TS-021) is a selective and reversible dipeptidyl peptidase IV inhibitor. (2011). PubMed. Retrieved January 24, 2026, from [Link]
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Vildagliptin: Mechanism, Indications, Dosage, and Side Effects. (2024). Amber Lifesciences. Retrieved January 24, 2026, from [Link]
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Proline-Based Organocatalysis: A Paradigm Shift in Asymmetric Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of organocatalysis has revolutionized the field of asymmetric synthesis, offering a powerful and sustainable alternative to traditional metal- and enzyme-based catalysis. Among the diverse array of small organic molecules employed as catalysts, the simple amino acid L-proline holds a preeminent position. Hailed as the "simplest enzyme," proline's remarkable ability to catalyze a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions with high stereoselectivity has garnered immense interest.[1][2] This technical guide provides an in-depth exploration of proline-based organocatalysis, delving into its historical development, core mechanistic principles, and key applications in asymmetric reactions. We will dissect the causality behind experimental designs and present validated protocols, offering field-proven insights for researchers in synthetic chemistry and drug development.
A Historical Perspective: From Obscurity to a Nobel Prize
The concept of using small organic molecules to catalyze reactions is not new, with early examples dating back to the early 20th century.[3] However, the specific use of L-proline in an asymmetric context first appeared in the early 1970s in what is now known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction.[3][4][5] This intramolecular aldol cyclization, used in the synthesis of steroid precursors, demonstrated proline's potential but remained a niche curiosity for nearly three decades.[2][4]
The renaissance of proline catalysis began in 2000 with the seminal, independent work of Benjamin List and Carlos F. Barbas III, who demonstrated the first direct intermolecular asymmetric aldol reaction catalyzed by L-proline.[1][4] This breakthrough ignited the modern era of organocatalysis, a field whose profound impact was recognized with the 2021 Nobel Prize in Chemistry awarded to Benjamin List and David W.C. MacMillan.[6] The appeal of proline is multifaceted: it is inexpensive, naturally occurring and readily available in both enantiomeric forms, non-toxic, and robust against air and moisture.[1][7]
The Mechanistic Core: Proline's Dual Modes of Activation
Proline's catalytic prowess stems from its unique bifunctional nature, possessing both a secondary amine (a nucleophile and a base) and a carboxylic acid (a Brønsted acid).[7][8] This structure allows it to activate carbonyl compounds through two primary, distinct mechanistic pathways: Enamine Catalysis and Iminium Ion Catalysis .[7][8]
The choice of pathway is dictated by the nature of the carbonyl substrate. Carbonyl compounds that can be enolized (i.e., possess an α-proton) are activated as nucleophiles via enamine formation. Conversely, α,β-unsaturated carbonyls are activated as electrophiles via iminium ion formation.
Figure 1: Dual activation modes of proline catalysis. Proline reacts with donor carbonyls to form nucleophilic enamines or with acceptor carbonyls to form electrophilic iminium ions.
Enamine Catalysis: Activating the Nucleophile
In this pathway, the secondary amine of proline condenses with a donor ketone or aldehyde to form a chiral enamine intermediate. This conversion effectively raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, transforming it into a potent, yet stereochemically defined, nucleophile. The carboxylic acid group of proline plays a crucial role in the subsequent steps, acting as an intramolecular Brønsted acid to protonate the acceptor and directing the stereochemical outcome through a highly organized, hydrogen-bonded transition state, often described by the Zimmerman-Traxler model.[4][5]
This mode of activation is the foundation for some of the most powerful C-C bond-forming reactions in the organocatalytic arsenal.
-
Asymmetric Aldol Reaction: The direct addition of a ketone enamine to an aldehyde. This reaction is a cornerstone of proline catalysis, enabling the construction of chiral β-hydroxy ketones with high enantioselectivity.[1]
-
Asymmetric Mannich Reaction: A three-component reaction involving a ketone, an aldehyde, and an amine to form β-amino carbonyl compounds. The mechanism is analogous to the aldol reaction, where the proline-derived enamine attacks an in situ formed imine.[1][2] The stereochemical outcome is typically syn, controlled by the E-geometry of the imine and a chair-like transition state where the proline ring blocks one face from attack.[1][2]
-
Asymmetric Michael Addition: The conjugate addition of a ketone or aldehyde to α,β-unsaturated acceptors like enones or nitroalkenes.[1]
-
Asymmetric α-Functionalization: Reactions such as α-amination and α-oxyamination, where the enamine intermediate attacks electrophilic nitrogen or oxygen sources, respectively.[5][9]
Figure 2: Simplified catalytic cycle for the proline-catalyzed asymmetric aldol reaction via the enamine pathway.
Iminium Ion Catalysis: Activating the Electrophile
When proline reacts with an α,β-unsaturated aldehyde or ketone, it forms a chiral iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl compound, rendering it a significantly more reactive electrophile for nucleophilic attack. The rigid pyrrolidine ring effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face and thereby ensuring high stereocontrol.[8] This activation strategy is particularly effective for conjugate additions and cycloaddition reactions.
-
Asymmetric Diels-Alder Reaction: A powerful cycloaddition for forming six-membered rings, where proline activates the dienophile.
-
Asymmetric Conjugate Addition: The addition of soft nucleophiles (e.g., from malonates, thiols) to the β-position of the activated enal or enone.
Performance in Key Asymmetric Transformations: A Quantitative Overview
The true measure of a catalyst lies in its performance. Proline and its derivatives have consistently delivered high yields and excellent stereoselectivities across a broad spectrum of reactions.
| Reaction Type | Donor | Acceptor | Catalyst (mol%) | Yield (%) | ee (%) / dr | Reference |
| Aldol | Acetone | 4-Nitrobenzaldehyde | L-Proline (30) | 68 | 76 | [1] |
| Mannich | Acetone | 4-Nitrobenzaldehyde / p-Anisidine | L-Proline (35) | 50 | 94 | [1][3] |
| Michael | Acetone | Nitrostyrene | L-Proline | Low ee | N/A | [1] |
| α-Amination | Cyclohexanone | Dibenzyl azodicarboxylate | L-Proline (10) | 99 | 99 | [9] |
| Aldol | Cyclohexanone | 4-Nitrobenzaldehyde | Hua Cat-II (10) | 99 | >99 / >99:1 | [10] |
Table 1: Representative Performance of Proline and Proline-Derivative Catalysts in Asymmetric Reactions. (ee = enantiomeric excess; dr = diastereomeric ratio)
Field-Proven Methodologies: A Practical Guide
Translating theoretical knowledge into successful laboratory practice requires robust and reliable protocols. Here, we provide a detailed, self-validating methodology for a classic proline-catalyzed asymmetric aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and Benzaldehyde
This protocol is adapted from established procedures and designed for clarity and reproducibility.[11][12]
Materials & Reagents:
-
(S)-Proline (CAS: 147-85-3)
-
Cyclohexanone (CAS: 108-94-1), freshly distilled
-
Benzaldehyde (CAS: 100-52-7), freshly distilled
-
Methanol (ACS Grade)
-
Deionized Water
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc, ACS Grade)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
Catalyst Dissolution & Pre-Stirring:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (115 mg, 1.0 mmol, 10 mol%).
-
Add methanol (1.33 mL) and deionized water (0.33 mL).
-
Causality Insight: Proline has limited solubility in many organic solvents.[11] Using a polar protic solvent mixture like MeOH/H₂O improves solubility and can enhance reaction rates and stereoselectivity.[11]
-
Stir the mixture at room temperature for 10-15 minutes until the proline has largely dissolved.
-
-
Addition of Reactants:
-
Add cyclohexanone (5.18 mL, 50 mmol, 5 equivalents), which acts as both the nucleophilic donor and the solvent.
-
Cool the flask to 0 °C using an ice-water bath. This is crucial for controlling the reaction's exothermicity and maximizing stereoselectivity.
-
Slowly add benzaldehyde (1.02 mL, 10 mmol, 1 equivalent) dropwise via syringe over 2 minutes.
-
Causality Insight: Slow addition of the electrophile (aldehyde) prevents uncontrolled side reactions and ensures it reacts primarily with the desired proline-enamine intermediate.
-
-
Reaction Monitoring:
-
Seal the flask with a stopper and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 24-36 hours).
-
-
Workup & Extraction:
-
Once the reaction is complete, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Causality Insight: Quenching with a mild acid like NH₄Cl hydrolyzes the iminium intermediate to release the aldol product and protonates the proline catalyst, facilitating its removal into the aqueous phase.[12]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.[12]
-
-
Purification & Analysis:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.
-
Determine the enantiomeric excess (ee) of the product via chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Figure 3: Step-by-step workflow for a proline-catalyzed asymmetric aldol reaction.
Beyond Proline: The Evolution of Catalysts
While proline itself is remarkably effective, significant research has focused on modifying its scaffold to enhance reactivity, stereoselectivity, and solubility, or to enable catalyst immobilization.[11] For instance, proline sulfonamides, such as "Hua Cat-II," have shown exceptional ability to construct sterically demanding all-carbon quaternary stereocenters with high fidelity.[10] These second-generation catalysts often provide superior performance, albeit at the cost of a more complex synthesis compared to the parent amino acid.
Conclusion and Future Outlook
L-proline has firmly established itself as a cornerstone of asymmetric organocatalysis. Its simplicity, low cost, and high efficiency in promoting a diverse array of stereoselective transformations have made it an indispensable tool for synthetic chemists. The fundamental mechanistic principles of enamine and iminium ion activation provide a logical and predictable framework for reaction design. As the demand for enantiomerically pure pharmaceuticals and complex molecules grows, the elegant and sustainable solutions offered by proline and its derivatives will continue to drive innovation in chemical synthesis, from academic laboratories to industrial-scale applications.
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Title: 10.1: Chiral Proline Based Reactions Source: Chemistry LibreTexts URL: [Link]
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An In-depth Technical Guide to the Function of 4-methylbenzenesulfonate (Tosylate) as a Counterion in Pharmaceutical Development
This guide provides a comprehensive technical overview of 4-methylbenzenesulfonate, commonly known as tosylate, as a counterion in the development of active pharmaceutical ingredients (APIs). It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of tosylate to optimize the physicochemical and biopharmaceutical characteristics of drug candidates.
Introduction: The Critical Role of Counterions in Drug Formulation
The majority of APIs are weak acids or bases, making them candidates for salt formation.[1] The choice of a counterion is a critical decision in drug development, as it can profoundly influence a drug's solubility, stability, bioavailability, and manufacturability.[2][3][4][5] An ideal counterion can transform a challenging API into a viable drug product. Among the array of available counterions, 4-methylbenzenesulfonate (tosylate) has emerged as a versatile and highly effective option for many pharmaceutical applications.
This guide will delve into the fundamental properties of the tosylate anion, explore its impact on the solid-state and solution properties of APIs, and provide practical guidance on the preparation and characterization of tosylate salts.
The Tosylate Anion: A Profile
4-methylbenzenesulfonate is the anion of p-toluenesulfonic acid (pTSA), a strong organic acid.[6] Its structure consists of a benzene ring substituted with a methyl group and a sulfonate group. This unique combination of a hydrophobic aromatic ring and a hydrophilic, highly acidic sulfonate group imparts a distinct set of properties that are advantageous in pharmaceutical salt formation.
Key Physicochemical Properties of p-Toluenesulfonic Acid:
| Property | Value | Significance in Salt Formation |
| pKa | ~ -2.8 | As a strong acid, it readily protonates weakly basic APIs, facilitating salt formation. |
| Molecular Weight | 172.20 g/mol (anhydrous acid) | Contributes moderately to the overall salt mass. |
| Appearance | White solid | Easy to handle in a laboratory and manufacturing setting.[7] |
| Solubility | Soluble in water, alcohols, and other polar organic solvents | Offers flexibility in the choice of crystallization solvents. |
The Functional Impact of Tosylate as a Counterion
The selection of tosylate as a counterion is often driven by its ability to confer a range of desirable properties to an API. These benefits stem from the specific molecular interactions between the tosylate anion and the protonated API.
Enhanced Aqueous Solubility and Dissolution Rate
A significant challenge in drug development is the poor aqueous solubility of many APIs. The tosylate salt form can dramatically improve both the solubility and dissolution rate of a drug.[8][9] For instance, the tosylate salt of a therapeutic compound was found to have high aqueous solubility, which is a desirable characteristic for pharmaceutical formulations.[8][9] This enhancement is particularly beneficial for BCS Class II and IV compounds, where dissolution is the rate-limiting step for absorption.[10]
-
Causality: The high acidity of p-toluenesulfonic acid ensures complete proton transfer to the basic API, resulting in a fully ionic salt. The sulfonate group of the tosylate anion is highly polar and capable of forming strong hydrogen bonds with water molecules, thereby promoting the dissolution of the salt.
Improved Solid-State Stability and Handling Properties
The physical stability of an API is paramount for its successful formulation into a dosage form. Tosylate salts often exhibit favorable solid-state properties, including:
-
Crystallinity: Tosylate salts have a high propensity to form stable, crystalline structures.[8][9][10] Crystalline solids are generally preferred over amorphous forms due to their higher physical and chemical stability.
-
Reduced Hygroscopicity: Many tosylate salts are only slightly hygroscopic, meaning they have a low tendency to absorb moisture from the atmosphere.[8][9] This is a significant advantage as it prevents physical changes such as deliquescence and chemical degradation.
-
Higher Melting Point: Salt formation with tosylate can increase the melting point of an API, which is particularly useful for compounds that are oils or low-melting solids in their free form.[1] A higher melting point is indicative of a more stable crystal lattice.
-
Resistance to Amorphization: Some tosylate salts have shown a unique resistance to becoming amorphous during manufacturing processes like milling and micronization.[10] This is crucial for maintaining the stability and performance of the final drug product.
-
Causality: The rigid, planar structure of the benzene ring in the tosylate anion can facilitate ordered packing in the crystal lattice. The potential for π-π stacking interactions between the aromatic rings of the API and the counterion can further stabilize the crystal structure.
Enhanced Bioavailability
The improvements in solubility and dissolution rate conferred by the tosylate counterion can translate directly to enhanced bioavailability.[10] For a BCS Class 4 compound, which suffers from both low solubility and low permeability, the tosylate salt form was surprisingly found to possess a high dissolution rate and improved bioavailability compared to the free base.[10]
-
Causality: By increasing the concentration of the drug in solution at the site of absorption (e.g., the gastrointestinal tract), the tosylate salt form can create a higher concentration gradient, driving passive diffusion across biological membranes.[3]
Strategic Selection and Screening of Tosylate Salts
The decision to use tosylate as a counterion should be based on a systematic salt screening process.[11][12] This process involves preparing and characterizing a range of salt forms to identify the one with the optimal combination of properties for the intended drug product.
Rationale for Selecting Tosylate in a Salt Screen
Tosylate is often included in a salt screening study for basic APIs due to its:
-
Generally Recognized as Safe (GRAS) Status: p-Toluenesulfonic acid is widely used in the pharmaceutical industry and is considered safe for use in oral dosage forms.[1]
-
Proven Track Record: Numerous marketed drugs utilize the tosylate salt form, demonstrating its successful application.
-
Favorable Physicochemical Properties: As detailed above, the potential for improved solubility, stability, and bioavailability makes it an attractive candidate.
Experimental Workflow for Tosylate Salt Screening
The following diagram illustrates a typical workflow for the screening and selection of a tosylate salt.
Caption: A multi-phase workflow for tosylate salt screening and selection.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and characterization of API-tosylate salts.
Protocol for the Preparation of an API-Tosylate Salt
This protocol is a general guideline and may require optimization for specific APIs.
-
Dissolution of the API Free Base:
-
Preparation of the p-Toluenesulfonic Acid Solution:
-
In a separate container, dissolve one molar equivalent of p-toluenesulfonic acid monohydrate in the same solvent used for the API.
-
-
Salt Formation and Crystallization:
-
Slowly add the p-toluenesulfonic acid solution to the API solution with continuous stirring.[9] The addition can be performed at room temperature or an elevated temperature.
-
Stir the resulting mixture for a period of 1 to 24 hours to ensure complete salt formation and to allow for crystallization to occur.[8][9]
-
Cool the mixture to ambient temperature, and if necessary, further cool in an ice bath to maximize the yield of the crystalline salt.
-
-
Isolation and Drying:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the isolated salt under vacuum at a suitable temperature to remove residual solvent.
-
Protocol for the Characterization of an API-Tosylate Salt
A comprehensive characterization of the newly formed salt is essential to confirm its identity and evaluate its properties.[12]
-
X-Ray Powder Diffraction (XRPD):
-
Purpose: To determine the crystallinity and polymorphic form of the salt.
-
Methodology: An XRPD pattern is collected using a diffractometer with a copper radiation source.[8] Data is typically collected over a 2θ range of 3° to 40°.
-
Interpretation: A crystalline solid will produce a unique pattern of sharp peaks, while an amorphous solid will show a broad halo. The peak positions and relative intensities serve as a fingerprint for a specific crystalline form.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the melting point and thermal stability of the salt.
-
Methodology: A small sample of the salt is heated at a constant rate (e.g., 10 °C/min) in a DSC instrument.
-
Interpretation: The melting point is observed as an endothermic peak. The presence of other thermal events, such as desolvation or degradation, can also be identified.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To quantify the amount of solvent or water in the salt and to assess its thermal decomposition profile.
-
Methodology: The mass of the sample is monitored as it is heated at a constant rate.
-
Interpretation: A weight loss at temperatures below ~120 °C typically corresponds to the loss of water or volatile solvents. Decomposition is observed as a significant weight loss at higher temperatures.
-
-
Hygroscopicity Testing:
-
Purpose: To evaluate the tendency of the salt to absorb moisture.
-
Methodology: The sample is exposed to environments of varying relative humidity (RH) at a constant temperature, and the change in mass is measured.
-
Interpretation: The percentage of water uptake at different RH levels indicates the hygroscopicity of the salt. A slightly hygroscopic material will show minimal weight gain.[8][9]
-
-
Aqueous Solubility Measurement:
-
Purpose: To determine the equilibrium solubility of the salt in water or relevant buffers.
-
Methodology: An excess of the salt is slurried in the desired solvent at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the API is determined by a suitable analytical method (e.g., HPLC-UV).
-
Interpretation: The solubility is typically reported in mg/mL or mol/L and is a key parameter for predicting oral absorption.
-
Comparative Analysis: Tosylate vs. Other Common Counterions
The choice of a counterion is often a comparative exercise. The following table provides a general comparison of tosylate with other commonly used counterions.
| Counterion | Type | Molecular Weight ( g/mol ) | pKa of Acid | Typical Impact on Solubility | Typical Impact on Stability |
| Chloride | Inorganic | 36.46 | -7.0 | High | Can be hygroscopic |
| Sulfate | Inorganic | 98.08 | -3.0 | Variable | Generally stable |
| Mesylate | Organic | 96.11 | -1.9 | High | Good |
| Tosylate | Organic | 172.20 | -2.8 | High | Excellent, often crystalline |
| Maleate | Organic | 116.07 | 1.9, 6.2 | Good | Potential for reactivity |
| Fumarate | Organic | 116.07 | 3.0, 4.5 | Moderate | Generally stable |
Potential Considerations and Mitigations
While tosylate offers many advantages, there are some potential considerations:
-
Genotoxic Impurities: The synthesis of tosylate salts may involve the use of reagents that can form potentially genotoxic impurities, such as alkyl tosylates.[6][13][14] It is crucial to have analytical methods in place to monitor and control these impurities to within acceptable limits.
-
Stoichiometry: Depending on the solvent and crystallization conditions, tosylate salts can sometimes form in different stoichiometries (e.g., 2:1 drug to counterion).[10] It is important to characterize the stoichiometry of the salt to ensure batch-to-batch consistency.
Conclusion
4-methylbenzenesulfonate (tosylate) is a highly valuable and versatile counterion in pharmaceutical development. Its ability to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients makes it a powerful tool for overcoming common drug development challenges. A thorough understanding of the properties of the tosylate anion and a systematic approach to salt screening and characterization are essential for successfully leveraging its benefits. By carefully considering the principles and protocols outlined in this guide, researchers and drug development professionals can make informed decisions about the use of tosylate to develop robust and effective drug products.
References
- Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof.
- Tosylate salt of 6- (4-br0m0-2-chl0r0phenylamin0) -7-fluoro-n- (2-hydroxyethoxy) -3-methyl-3h-benzimi dazole- 5 - carboxamide , mek inhibitor useful in the treatment of cancer.
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Tosyl group. In Wikipedia. Retrieved from [Link]
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Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
- TOSYLATE SALT OF A THERAPEUTIC COMPOUND AND PHARMACEUTICAL COMPOSITIONS THEREOF.
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Khan Academy. (2013, October 21). Preparation of mesylates and tosylates | Organic chemistry | Khan Academy [Video]. YouTube. [Link]
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Counterions – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Salt Screening. (2021, February 14). Improved Pharma. Retrieved from [Link]
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Advice for making tosylate and mesylate salts? (2021). Reddit. Retrieved from [Link]
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- Counterion dissociation in mixtures of sodium polystyrenesulfonate with different molar masses in aquo-organic media. (2021). New Journal of Chemistry, 45(10), 4647-4655.
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Stability and Storage of Pyrrolidine Tosylate Salts: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: Pyrrolidine tosylate salts are integral intermediates and final active pharmaceutical ingredients (APIs) in a multitude of drug development programs. Their inherent physicochemical properties, particularly their stability and hygroscopicity, are critical quality attributes that dictate their handling, formulation, and ultimate therapeutic efficacy. This in-depth guide provides a comprehensive overview of the factors governing the stability of pyrrolidine tosylate salts, recommended storage conditions, and robust analytical methodologies for their assessment. By elucidating the chemical principles underpinning their degradation and providing actionable protocols, this document serves as an essential resource for scientists and researchers navigating the complexities of pharmaceutical development.
Introduction: The Significance of Pyrrolidine Tosylate Salts in Medicinal Chemistry
The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds, contributing to their unique three-dimensional architecture and pharmacological activity. The formation of a tosylate salt by reacting the basic nitrogen of the pyrrolidine ring with p-toluenesulfonic acid is a common strategy in pharmaceutical development. This salt formation serves several critical purposes, including enhancing solubility, improving crystallinity, and enabling purification. However, the introduction of an ionic center and the specific properties of the tosylate counter-ion also present challenges related to the stability and handling of these valuable compounds.
Understanding the stability of pyrrolidine tosylate salts is not merely a matter of regulatory compliance; it is fundamental to ensuring the safety, efficacy, and shelf-life of the final drug product. Degradation of the API can lead to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability. This guide will delve into the key factors that influence the stability of these salts and provide practical guidance for their proper storage and handling.
Physicochemical Properties and Stability Profile
The stability of a pyrrolidine tosylate salt is a multifaceted issue influenced by a combination of intrinsic molecular properties and extrinsic environmental factors. A thorough understanding of these factors is paramount for developing robust storage and handling protocols.
Thermal Stability
Pyrrolidinium-based ionic liquids, which share the same cation as pyrrolidine tosylate salts, generally exhibit good thermal stability[1]. However, the thermal stability of a specific salt is also influenced by the nature of the counter-ion. Thermogravimetric analysis (TGA) of N-methylpyrrolidinium p-toluenesulfonate has shown a decomposition temperature of approximately 286 °C, indicating a high degree of thermal stability in the solid state[2].
It is crucial to note that decomposition can occur at temperatures lower than those indicated by TGA, especially over extended periods or in the presence of other reactive species. Therefore, routine thermal stress testing as part of a comprehensive stability program is essential.
Hygroscopicity: The Challenge of Moisture Absorption
A significant consideration for the handling and storage of many amine salts, including pyrrolidine tosylates, is their propensity to absorb moisture from the atmosphere, a property known as hygroscopicity. N-methylpyrrolidinium p-toluenesulfonate has been identified as a hygroscopic material[2]. The absorption of water can have several detrimental effects:
-
Physical Changes: Caking, clumping, and changes in flowability of the powder.
-
Chemical Degradation: Water can act as a reactant or facilitate degradative reactions, such as hydrolysis.
-
Polymorphic Transformations: Moisture can induce changes in the crystalline form of the salt, potentially impacting its solubility and bioavailability.
The hygroscopic nature of a salt is best characterized by Dynamic Vapor Sorption (DVS), which measures the mass of a sample as a function of relative humidity (RH) at a constant temperature. The resulting moisture sorption isotherm provides critical information about the material's affinity for water and the RH at which significant moisture uptake occurs.
Table 1: General Classification of Hygroscopicity
| Hygroscopicity Class | Water Uptake (% w/w) at 25°C / 80% RH |
| Non-hygroscopic | < 0.2 |
| Slightly hygroscopic | ≥ 0.2 and < 2 |
| Moderately hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
Source: Adapted from the European Pharmacopoeia
Given the hygroscopic nature of related compounds, it is prudent to handle pyrrolidine tosylate salts in a controlled low-humidity environment.
Photostability
Exposure to light, particularly in the ultraviolet (UV) region, can provide the energy to initiate photochemical degradation reactions. While specific photostability data for pyrrolidine tosylate salts is not extensively available in public literature, it is a critical parameter to evaluate as per the International Council for Harmonisation (ICH) guideline Q1B[3]. Amine-containing compounds can be susceptible to photodegradation, which may involve complex radical-mediated pathways[4].
Photostability testing involves exposing the drug substance to a defined light source and assessing the extent of degradation. This is a mandatory part of stress testing to ensure that the drug product will remain stable under the lighting conditions it may encounter during its lifecycle.
Potential Degradation Pathways
A proactive approach to stability requires an understanding of the potential chemical reactions that can lead to the degradation of pyrrolidine tosylate salts. Forced degradation studies, where the salt is exposed to stress conditions such as heat, humidity, acid, base, and oxidizing agents, are instrumental in identifying potential degradation products and elucidating degradation pathways[5][6].
Figure 1: A conceptual diagram illustrating potential degradation pathways for pyrrolidinium tosylate salts under various stress conditions.
Hofmann Elimination
For N-alkylpyrrolidinium salts, a potential degradation pathway, particularly under basic conditions or thermal stress, is the Hofmann elimination[7][8][9][10]. This reaction involves the removal of a proton from a carbon atom beta to the nitrogen, leading to the formation of an alkene and a tertiary amine. The regioselectivity of this elimination typically favors the formation of the least substituted alkene (the "Hofmann product").
Ring-Opening Reactions
Under certain conditions, the pyrrolidine ring itself may be susceptible to cleavage. While less common for saturated rings, strong nucleophiles or specific enzymatic pathways could potentially lead to ring-opening, resulting in linear amine derivatives.
Oxidative Degradation
The nitrogen atom in the pyrrolidine ring can be susceptible to oxidation, potentially forming N-oxides or other oxidized species. The presence of residual peroxides in excipients or exposure to atmospheric oxygen, especially in the presence of light or metal ions, can promote oxidative degradation.
Photodegradation
As mentioned, light can induce degradation. The specific photodegradation products of pyrrolidine compounds can be diverse and may result from complex radical reactions or rearrangements[11].
Recommended Storage and Handling Conditions
Based on the physicochemical properties and potential degradation pathways, the following storage and handling conditions are recommended for pyrrolidine tosylate salts to ensure their long-term stability.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at controlled room temperature (20-25 °C) or as indicated by specific stability data. Avoid excessive heat. | To minimize the rate of thermally induced degradation reactions. |
| Humidity | Store in a dry environment, preferably with a relative humidity below 40%. Use of desiccants is highly recommended. | To prevent moisture absorption, which can lead to physical changes and chemical degradation[12]. |
| Light | Protect from light by storing in amber glass vials or other light-resistant containers. | To prevent photodegradation. |
| Atmosphere | For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against oxidation. | To minimize contact with atmospheric oxygen. |
| Container | Use well-sealed, non-reactive containers (e.g., glass or high-density polyethylene) to prevent contamination and moisture ingress. | To maintain the integrity of the sample. |
Analytical Methods for Stability Assessment
A robust stability-indicating analytical method is essential for monitoring the purity of pyrrolidine tosylate salts and detecting any degradation products that may form over time. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose[13][14].
Figure 2: A workflow diagram for the development and validation of a stability-indicating HPLC method for pyrrolidine tosylate salts.
Protocol: Development of a Stability-Indicating HPLC Method
-
Forced Degradation:
-
Prepare solutions of the pyrrolidine tosylate salt in appropriate solvents.
-
Expose separate aliquots to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store the solid salt at 80°C for 48 hours.
-
Photolytic: Expose the solid salt and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Neutralize the acidic and basic samples before analysis.
-
-
Method Development:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve separation of the parent compound from its degradation products.
-
Detection: UV detection is typically suitable for compounds containing a chromophore. If the pyrrolidine tosylate salt lacks a strong chromophore, alternative detection methods such as charged aerosol detection (CAD) or mass spectrometry (MS) should be considered.
-
-
Method Validation:
-
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
-
Other Analytical Techniques
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), MS is invaluable for the identification and structural elucidation of degradation products[6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the parent compound and any isolated degradation products.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to detect any polymorphic transitions.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition temperature of the salt.
Conclusion: A Proactive Approach to Ensuring Stability
The stability of pyrrolidine tosylate salts is a critical consideration in pharmaceutical development that directly impacts the quality, safety, and efficacy of the final drug product. A thorough understanding of their physicochemical properties, particularly their thermal stability and hygroscopicity, is essential for establishing appropriate storage and handling procedures.
By implementing a proactive stability program that includes comprehensive stress testing, the development of robust stability-indicating analytical methods, and adherence to recommended storage conditions, researchers and drug development professionals can mitigate the risks associated with degradation and ensure the integrity of these valuable pharmaceutical compounds throughout their lifecycle. This in-depth guide provides the foundational knowledge and practical tools necessary to achieve this goal.
References
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Sci-Hub. (n.d.). Biodegradability of 27 pyrrolidinium, morpholinium, piperidinium, imidazolium and pyridinium ionic liquid cations under aerobic conditions. Retrieved from [Link]
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Pyrrolidine Ring Formation via Cyclization Reactions: An In-depth Technical Guide
Introduction: The Privileged Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its prevalence in a vast array of natural products, bioactive molecules, and FDA-approved drugs underscores its significance as a "privileged scaffold."[1][3] This distinction arises from several key attributes: the pyrrolidine ring's three-dimensional sp³-hybridized structure allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry of a molecule.[2] Furthermore, the non-planar, puckered nature of the ring, often described as "pseudorotation," enhances its 3D coverage, a desirable trait for molecular recognition and binding affinity.[2] The nitrogen atom's nucleophilicity also provides a convenient handle for substitution, with a remarkable 92% of FDA-approved pyrrolidine-containing drugs being N-substituted.[2]
The therapeutic landscape is replete with examples of pyrrolidine-containing drugs, including antiviral agents, anticancer therapies, and treatments for central nervous system disorders.[4] Recent approvals of drugs like pacritinib, futibatinib, and daridorexant further highlight the continued importance of this versatile heterocycle in modern drug discovery.[1]
Given its profound impact, the efficient and stereoselective synthesis of the pyrrolidine core is a paramount objective for synthetic and medicinal chemists. This technical guide provides an in-depth exploration of the core cyclization strategies employed for the construction of the pyrrolidine ring. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and offer insights into the practical considerations that guide the selection of a particular synthetic route.
I. Intramolecular Cyclization Strategies: Forging the Ring from Linear Precursors
One of the most direct and widely employed approaches to pyrrolidine synthesis involves the intramolecular cyclization of a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon center separated by a four-carbon chain.
Intramolecular Nucleophilic Substitution
This classical approach relies on the formation of a C-N bond through the displacement of a leaving group by an amine nucleophile. The reaction is mechanistically analogous to the Williamson ether synthesis.
Causality in Experimental Design: The choice of the leaving group is critical for reaction efficiency. Halides (I, Br, Cl) are common, with their reactivity following the order I > Br > Cl. Sulfonate esters (tosylates, mesylates, triflates) are also excellent leaving groups, often providing cleaner reactions and higher yields. The base employed is crucial for deprotonating the amine (or a precursor like a sulfonamide) to generate the nucleophile, and its strength should be matched to the acidity of the N-H bond. Non-nucleophilic, sterically hindered bases are often preferred to minimize side reactions.
Representative Protocol: Synthesis of N-Tosyl-2-phenylpyrrolidine
A common variation involves the cyclization of an amino alcohol after activation of the hydroxyl group.[5]
Step 1: Chlorination and Cyclization
-
To a solution of 4-amino-4-phenylbutan-1-ol (1.0 mmol) in an appropriate solvent such as dichloromethane (10 mL) at 0 °C, add thionyl chloride (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-tosyl-2-phenylpyrrolidine.
-
Purify by column chromatography on silica gel.
This one-pot procedure efficiently transforms amino alcohols into cyclic amines, avoiding the need for a multi-step protection-activation-cyclization-deprotection sequence.[5]
Reductive Amination of 1,4-Dicarbonyl Compounds
The reaction of 1,4-dicarbonyl compounds with ammonia or primary amines, followed by reduction, provides a powerful and versatile route to substituted pyrrolidines.
Mechanism: The reaction proceeds through the initial formation of a dialdimine or diketimine intermediate, which then undergoes intramolecular cyclization to form a dihydropyrrole derivative. Subsequent reduction of this intermediate, typically with a hydride reducing agent like sodium borohydride or sodium cyanoborohydride, furnishes the pyrrolidine ring.
Representative Protocol: Synthesis of N-Aryl Pyrrolidines from 2,5-Dimethoxytetrahydrofuran
A convenient and rapid method utilizes 2,5-dimethoxytetrahydrofuran as a synthetic equivalent of succinaldehyde.[6][7]
-
In a suitable flask, dissolve the primary aniline (1.0 mmol) in an acidic aqueous medium.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 mmol).
-
Portion-wise, add sodium borohydride (2.5 mmol) while maintaining the temperature below 30 °C.
-
Stir the reaction mixture for 30-60 minutes at room temperature.
-
Basify the reaction mixture with aqueous sodium hydroxide.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts and concentrate under reduced pressure to afford the N-aryl pyrrolidine.
This method is notable for its speed, high yields, and compatibility with a wide range of functional groups on the aniline.[6]
II. Cycloaddition Reactions: Convergent and Stereocontrolled Pyrrolidine Synthesis
Cycloaddition reactions, particularly [3+2] cycloadditions, offer a highly convergent and often stereoselective means of constructing the pyrrolidine ring. These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).
[3+2] Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is arguably the most powerful and widely used method for the synthesis of polysubstituted pyrrolidines.[8][9] This reaction allows for the simultaneous formation of two new C-C bonds and the potential creation of up to four new stereocenters in a single step.[9]
Generation of Azomethine Ylides: Azomethine ylides are transient intermediates that can be generated in situ by several methods, including:
-
Decarboxylation of α-amino acids: Heating an α-amino acid with an aldehyde or ketone generates an iminium ion, which upon decarboxylation, forms the azomethine ylide.[3]
-
Ring-opening of aziridines: Thermal or photochemical ring-opening of activated aziridines can produce azomethine ylides.
-
Dehydrohalogenation of α-haloamines.
-
Reductive generation from amides: An iridium-catalyzed reductive approach from amides and lactams has been developed, broadening the scope of accessible azomethine ylides.[8]
Causality in Experimental Design: The stereochemical outcome of the cycloaddition is highly dependent on the geometry of the azomethine ylide and the nature of the dipolarophile. The use of chiral catalysts or auxiliaries can induce high levels of enantioselectivity.[10] For instance, silver catalysts have been shown to be effective in promoting the diastereoselective cycloaddition of azomethine ylides with N-tert-butanesulfinyl-1-azadienes.[9] The choice of solvent and temperature can also significantly influence the regio- and stereoselectivity of the reaction.
Representative Protocol: Silver-Catalyzed Diastereoselective [3+2] Cycloaddition
This protocol describes the synthesis of densely substituted pyrrolidines using a chiral N-tert-butanesulfinyl-1-azadiene as the dipolarophile.[9]
-
To a solution of the N-tert-butanesulfinyl-1-azadiene (0.2 mmol) and the imine precursor (e.g., methyl N-benzylideneglycinate, 0.24 mmol) in a suitable solvent like toluene (2 mL), add silver carbonate (Ag₂CO₃, 10 mol%).
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 24 hours), monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the polysubstituted pyrrolidine.
This method provides access to proline derivatives with up to four stereogenic centers with high regio- and diastereoselectivity.[9]
III. Transition-Metal-Catalyzed Cyclizations: Modern and Efficient Approaches
Transition metal catalysis has revolutionized the synthesis of heterocycles, and pyrrolidine formation is no exception. Catalysts based on palladium, rhodium, gold, copper, and iridium have been developed for various cyclization strategies.[5][11][12]
Intramolecular C-H Amination
The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy. Copper-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of pyrrolidines from readily available starting materials.[11]
Mechanism: The mechanism is believed to involve a copper(I) catalyst that reacts with an N-haloamide to generate a nitrogen-centered radical. This radical then undergoes a 1,5-hydrogen atom transfer (HAT) from a C(sp³)-H bond, creating a carbon-centered radical. Subsequent reductive elimination from a copper(II) intermediate forges the C-N bond and regenerates the active catalyst.
Conceptual Workflow: Copper-Catalyzed Intramolecular C-H Amination
Caption: Catalytic cycle for copper-catalyzed intramolecular C-H amination.
Aza-Cope/Mannich Cyclization
The tandem aza-Cope rearrangement followed by a Mannich cyclization is a powerful cascade reaction for the stereoselective synthesis of substituted pyrrolidines.[13][14] This reaction typically involves the rearrangement of a γ,δ-unsaturated iminium ion.
Mechanism: The process begins with the formation of an iminium ion from a homoallylic amine and an aldehyde. This intermediate then undergoes a[9][9]-sigmatropic rearrangement (the aza-Cope rearrangement) to generate a new enol or enamine intermediate. This intermediate then undergoes an intramolecular Mannich cyclization to form the pyrrolidine ring.
IV. Asymmetric Synthesis: Accessing Enantiopure Pyrrolidines
The synthesis of enantiomerically pure pyrrolidines is of paramount importance for drug development, as the biological activity of a chiral molecule is often dependent on its absolute stereochemistry. Asymmetric versions of many of the aforementioned cyclization reactions have been developed.
Key strategies for achieving enantioselectivity include:
-
Use of chiral catalysts: Chiral transition metal complexes or organocatalysts can create a chiral environment that favors the formation of one enantiomer over the other.
-
Employment of chiral auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of the cyclization, after which it is removed.
-
Substrate control: Starting from a chiral, non-racemic precursor can allow for the transfer of stereochemical information to the newly formed stereocenters in the pyrrolidine ring.
Summary of Key Cyclization Strategies
| Reaction Type | Key Features | Mechanistic Hallmark | Stereocontrol |
| Intramolecular Nucleophilic Substitution | Direct, classical approach. | SN2 displacement of a leaving group. | Substrate-controlled. |
| Reductive Amination | Versatile, convergent. | Imine/enamine formation followed by reduction. | Can be substrate- or reagent-controlled. |
| [3+2] Cycloaddition | Highly convergent, atom-economical. | Concerted or stepwise cycloaddition of a 1,3-dipole. | Excellent stereocontrol via catalysts or auxiliaries. |
| Transition-Metal-Catalyzed C-H Amination | High atom economy, functional group tolerance. | Radical-mediated C-H activation and C-N bond formation. | Achievable with chiral ligands. |
| Aza-Cope/Mannich Cascade | Tandem reaction, complexity generation. | [9][9]-Sigmatropic rearrangement followed by cyclization. | Often highly diastereoselective. |
Conclusion
The synthesis of the pyrrolidine ring is a rich and diverse field of organic chemistry, driven by the immense importance of this scaffold in medicinal chemistry. The cyclization strategies outlined in this guide, from classical intramolecular substitutions to modern transition-metal-catalyzed C-H aminations and elegant cycloaddition reactions, provide a powerful toolkit for researchers and drug development professionals. The choice of a particular method will depend on the desired substitution pattern, stereochemical requirements, and the availability of starting materials. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the ability to construct complex and diverse pyrrolidine-containing molecules will continue to advance, paving the way for the discovery of new and improved therapeutics.
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Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
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de la Torre, A., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
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Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
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Basile, L., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
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Wang, J., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. [Link]
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Sladojevich, F., et al. (2012). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]
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Sulimov, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Adrio, J., & Carretero, J. C. (2011). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. [Link]
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Fields, W. H. (2014). Synthesis of pyrrolidines and pyrrolizidines using the aza-Cope rearrangement Mannich cyclization under microwave conditions. DigitalCommons@EMU. [Link]
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-
Verardo, G., et al. (1999). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis. [Link]
-
Basnet, P., et al. (2020). Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines and Spiropyrrolidines. PubMed. [Link]
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-
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Methodological & Application
The Strategic Application of Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate in Asymmetric Synthesis
Introduction: The Enduring Quest for Chirality
In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of function and efficacy. Chiral auxiliaries remain a cornerstone of asymmetric synthesis, offering a robust and often predictable method for introducing stereocenters.[1] Among the myriad of available auxiliaries, those derived from the chiral pool, such as the amino acid L-proline, are particularly valuable due to their ready availability, rigid conformational structure, and well-understood stereodirecting properties.[2][3]
This guide provides a comprehensive overview of the application of Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate as a versatile chiral auxiliary. While the tosylate salt form serves as a stable and readily handled precursor, it is the N-acylated derivative of the pyrrolidine-2-carbonitrile moiety that functions as the covalent chiral director. We will delve into the practical aspects of its use, from the initial attachment to a prochiral substrate to the diastereoselective transformation and subsequent cleavage, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The rigid pyrrolidine ring, substituted at the 2-position with a nitrile group, provides a well-defined steric and electronic environment to effectively bias the approach of incoming reagents.
Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of Pyrrolidine-2-carbonitrile as a chiral auxiliary follows a classical three-step sequence: attachment of the auxiliary to a prochiral substrate, diastereoselective reaction to create a new stereocenter, and finally, cleavage of the auxiliary to yield the enantiomerically enriched product and recover the auxiliary.
Figure 1: General workflow for the application of Pyrrolidine-2-carbonitrile as a chiral auxiliary.
Part 1: Preparation of the N-Acyl Pyrrolidine-2-carbonitrile Substrate
The first critical step is the covalent attachment of the prochiral substrate to the chiral auxiliary. For carboxylic acid substrates, this is typically achieved through standard amide bond formation. The pyrrolidine-2-carbonitrile is first liberated from its tosylate salt by treatment with a suitable base.
Protocol 1: N-Acylation of Pyrrolidine-2-carbonitrile
This protocol describes a general procedure for the acylation of (S)-pyrrolidine-2-carbonitrile with a generic carboxylic acid.
Materials:
-
(S)-Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
-
Prochiral carboxylic acid (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of (S)-pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate (1.0 eq.) in anhydrous DCM, add Et3N (1.1 eq.) and stir at room temperature for 15 minutes to liberate the free amine.
-
In a separate flask, dissolve the prochiral carboxylic acid (1.05 eq.), DCC (1.1 eq.), and a catalytic amount of DMAP in anhydrous DCM. Stir the mixture at 0 °C for 15 minutes.
-
Add the solution of the free pyrrolidine-2-carbonitrile to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-(S)-pyrrolidine-2-carbonitrile.
Part 2: Diastereoselective Reactions
With the chiral substrate in hand, the key diastereoselective C-C bond-forming reaction can be performed. The rigid N-acylpyrrolidine system effectively shields one face of the enolate, directing the approach of the electrophile.
Diastereoselective Alkylation
The alkylation of enolates derived from N-acylpyrrolidine-2-carbonitrile substrates proceeds with high diastereoselectivity. The stereochemical outcome is often dependent on the nature of the N-acyl group and the alkylating agent.[4]
Protocol 2: Diastereoselective Alkylation of an N-Propionyl-(S)-pyrrolidine-2-carbonitrile
Materials:
-
N-Propionyl-(S)-pyrrolidine-2-carbonitrile (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide, n-butyl iodide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the N-propionyl-(S)-pyrrolidine-2-carbonitrile (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add LDA (1.1 eq.) dropwise to the solution, maintaining the temperature at -78 °C. Stir the resulting enolate solution for 30-60 minutes.
-
Add the alkyl halide (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the addition of saturated aqueous NH4Cl solution at -78 °C and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by 1H NMR or HPLC analysis.
-
Purify the product by flash column chromatography.
Mechanism of Stereocontrol in Alkylation
The high diastereoselectivity observed in the alkylation of N-acylpyrrolidine derivatives is attributed to the formation of a rigid, chelated lithium enolate. The lithium cation is believed to coordinate to both the enolate oxygen and the carbonyl oxygen of the amide, creating a conformationally restricted bicyclic system. This chelation, combined with the steric bulk of the pyrrolidine ring, effectively blocks one face of the enolate, leading to a highly selective alkylation from the less hindered face.[5]
Figure 2: Proposed chelation-controlled model for diastereoselective alkylation.
Representative Data for Diastereoselective Alkylation
The following table summarizes typical results for the diastereoselective alkylation of N-propionyl pyrrolidine-based auxiliaries, demonstrating the influence of additives.
| Entry | Auxiliary | Alkylating Agent | Additive | Diastereomeric Excess (de) | Reference |
| 1 | (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol | Benzyl bromide | LiCl | 78% | [6] |
| 2 | (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol | Benzyl bromide | Cp2ZrCl2 | 84% | [6] |
| 3 | (S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine | Benzyl bromide | Cp2ZrCl2 | 98% | [6] |
| 4 | (S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine | n-Butyl iodide | LiCl | 94% | [6] |
Part 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to afford the desired enantiomerically enriched product. The choice of cleavage method depends on the desired functional group in the final product (e.g., carboxylic acid, alcohol, or amide) and the stability of the newly formed stereocenter to the reaction conditions.
Protocol 3: Hydrolytic Cleavage to a Carboxylic Acid
Materials:
-
Alkylated N-acyl-(S)-pyrrolidine-2-carbonitrile
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Diethyl ether
Procedure:
-
Dissolve the alkylated N-acyl-(S)-pyrrolidine-2-carbonitrile (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-5.0 eq.) and stir the mixture at room temperature or gentle heat (40-50 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and acidify to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x).
-
The aqueous layer contains the hydrochloride salt of the recovered pyrrolidine-2-carbonitrile auxiliary.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude chiral carboxylic acid.
-
Purify the product by flash column chromatography or crystallization.
Protocol 4: Reductive Cleavage to an Alcohol
Materials:
-
Alkylated N-acyl-(S)-pyrrolidine-2-carbonitrile
-
Lithium aluminum hydride (LiAlH4) or Lithium borohydride (LiBH4)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Saturated aqueous sodium sulfate (Na2SO4) solution or Rochelle's salt solution
Procedure:
-
Dissolve the alkylated N-acyl-(S)-pyrrolidine-2-carbonitrile (1.0 eq.) in anhydrous THF or diethyl ether and cool to 0 °C under an inert atmosphere.
-
Carefully add LiAlH4 (2.0-3.0 eq.) portion-wise to the solution.
-
Stir the reaction at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF or diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral alcohol.
-
Purify the product by flash column chromatography.
Note on Racemization: Care must be taken during the cleavage step to avoid racemization of the newly formed stereocenter, particularly under harsh acidic or basic conditions.[3] Reductive cleavage methods are often milder in this regard.
Conclusion
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is a valuable and versatile chiral auxiliary precursor for asymmetric synthesis. Its rigid conformational framework allows for high levels of stereocontrol in C-C bond-forming reactions, particularly in the diastereoselective alkylation of enolates. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this powerful tool in the synthesis of complex chiral molecules. The straightforward attachment and cleavage procedures, coupled with the potential for auxiliary recovery, make it an attractive option for both academic and industrial applications.
References
- Sato, T., et al. (2001). Diastereoselective alkylation of N-Boc-4-tert-butyldimethylsilyloxyproline esters. Tetrahedron Letters, 42(23), 3971-3974.
- List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
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Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Available at: [Link]
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Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Available at: [Link]
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Celentano, G., et al. (2022). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 27(19), 6296. Available at: [Link]
-
MDPI. (2023). A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a β-Hydroxyketone Hemiaminal Intermediate. Chemistry, 5(2), 875-888. Available at: [Link]
-
YouTube. (2020). Diastereoselectivity in Aldol condensation. Available at: [Link]
-
YouTube. (2022). Aldol Addition Reactions with Lithium & Proline (IOC 21). Available at: [Link]
-
PubMed. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of chemical research, 50(10), 2621–2633. Available at: [Link]
-
Wikipedia. (2023). Chiral auxiliary. Available at: [Link]
-
Williams, R. M., et al. (2018). Engineering Acyclic Stereocontrol in the Alkylation of Vinylglycine-Derived Dianions: Asymmetric Synthesis of Higher α-Vinyl Amino Acids. The Journal of organic chemistry, 83(15), 8011–8027. Available at: [Link]
-
Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(31), 3499-3502. Available at: [Link]
-
Organic Chemistry Portal. (2018). Primary amide synthesis by amide cleavage. Available at: [Link]
-
Royal Society of Chemistry. (2021). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 23(1), 349-357. Available at: [Link]
-
Andersson, F. (2002). Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. (Licentiate Thesis, Mid Sweden University). Available at: [Link]
-
University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of Physical Organic Chemistry, 31(10), e3841. Available at: [Link]
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Application Notes and Protocols: The Pyrrolidine Scaffold in Modern Drug Discovery
Preamble: The Enduring Relevance of the Pyrrolidine Ring in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs is a testament to its remarkable versatility and favorable pharmacological properties.[1][2] Derived from the natural amino acid proline, the pyrrolidine motif offers a unique combination of structural and physicochemical attributes that medicinal chemists strategically exploit to enhance the efficacy, selectivity, and pharmacokinetic profiles of therapeutic agents.[3] This guide provides an in-depth exploration of the applications of pyrrolidine derivatives, offering both foundational knowledge and practical protocols for researchers, scientists, and drug development professionals. We will delve into the rationale behind its widespread use, examine its role in various therapeutic areas, and provide detailed synthetic and analytical methodologies.
The Physicochemical and Pharmacokinetic Advantages of the Pyrrolidine Moiety
The utility of the pyrrolidine scaffold extends far beyond its role as a mere structural component. Its inherent properties can significantly influence a drug candidate's behavior in a biological system.
-
Enhanced Aqueous Solubility: The presence of the nitrogen atom in the pyrrolidine ring can increase the polarity of a molecule, often leading to improved aqueous solubility, a critical factor for drug formulation and bioavailability.[3]
-
Hydrogen Bonding Capabilities: The nitrogen atom can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor.[3] This allows for crucial interactions with biological targets such as enzymes and receptors, contributing to binding affinity and selectivity.
-
Stereochemical Richness: The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents. This three-dimensional diversity is pivotal for optimizing interactions with chiral biological targets.[1]
-
Metabolic Considerations: While the pyrrolidine ring is a valuable pharmacophore, it is not without potential liabilities. It can be susceptible to metabolic bioactivation by cytochrome P450 enzymes, leading to the formation of reactive iminium ions and aminoaldehydes, which may have genotoxic potential.[3] This necessitates careful consideration and, where necessary, structural modifications to mitigate such risks.
Therapeutic Landscape of Pyrrolidine-Containing Drugs
The pyrrolidine scaffold is a privileged structure found in a wide array of marketed drugs, underscoring its broad therapeutic applicability.[4][5]
Antiviral Agents: A Prominent Role in HCV Therapy
A significant number of antiviral drugs, particularly those targeting the Hepatitis C Virus (HCV), incorporate the pyrrolidine ring.[3][6] These drugs often function as inhibitors of key viral enzymes.
-
NS3/4A Serine Protease Inhibitors: Drugs like boceprevir and telaprevir feature fused pyrrolidine backbones and act as potent inhibitors of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[3]
-
NS5A Polymerase Inhibitors: Several HCV NS5A polymerase inhibitors, including daclatasvir and velpatasvir, also contain a pyrrolidine moiety.[3]
Antihypertensive Agents: The Legacy of ACE Inhibitors
The development of Angiotensin-Converting Enzyme (ACE) inhibitors marked a significant advancement in the management of hypertension. Many of these drugs, such as captopril and enalapril, are built around a proline (pyrrolidine-2-carboxylic acid) scaffold.[5]
Anticancer Therapeutics
Pyrrolidine derivatives have emerged as valuable agents in oncology, targeting various pathways involved in cancer cell proliferation and survival.
-
Kinase Inhibitors: Several kinase inhibitors utilize the pyrrolidine ring to enhance solubility and other physicochemical properties.[3] For instance, upadacitinib, a Janus kinase (JAK)1/2 inhibitor, is approved for treating rheumatoid arthritis.
-
Enzyme Inhibitors: Pyrrolidine-based compounds have been developed to inhibit enzymes like histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), which are implicated in breast cancer.[1]
Central Nervous System (CNS) Disorders
The ability of certain pyrrolidine-containing molecules to cross the blood-brain barrier has led to their application in treating CNS disorders.[3] For example, some antipsychotic drugs feature a pyrrolidine ring.[3]
Other Therapeutic Areas
The versatility of the pyrrolidine scaffold is further demonstrated by its presence in drugs for a wide range of other conditions, including:
-
Anti-inflammatory drugs [4]
-
Antidiabetic agents (e.g., DPP-4 inhibitors like vildagliptin and saxagliptin)[3]
-
Anticonvulsants [4]
-
Antihistamines [5]
Representative Pyrrolidine-Containing Drugs and their Mechanisms of Action
To illustrate the diverse roles of the pyrrolidine moiety, the following table summarizes key information for a selection of approved drugs.
| Drug Name (Brand Name) | Therapeutic Area | Target/Mechanism of Action | Role of Pyrrolidine Moiety |
| Captopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor | Part of the core proline scaffold essential for binding to the ACE active site.[5] |
| Vildagliptin (Galvus) | Antidiabetic | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor | The nitrile group on the pyrrolidine ring forms a reversible covalent bond with the serine residue in the DPP-4 active site.[3] |
| Boceprevir (Victrelis) | Antiviral (HCV) | NS3/4A Serine Protease Inhibitor | The fused pyrrolidine backbone contributes to the overall shape and binding affinity of the molecule to the viral protease.[3] |
| Anisomycin | Antibiotic, Antineoplastic | Inhibits protein synthesis by blocking peptide bond formation.[4][5] | A naturally occurring monohydroxypyrrolidine alkaloid that forms the core of the molecule.[4][5] |
| Rolipram | Antidepressant | Phosphodiesterase-4 (PDE4) Inhibitor | The pyrrolidinone ring is a key structural feature for its biological activity.[5] |
| Eletriptan (Relpax) | Antimigraine | 5-HT1B/1D Receptor Agonist | The pyrrolidine ring is a substituent on the indole core, contributing to the molecule's interaction with serotonin receptors.[6] |
Synthetic Strategies and Protocols
The synthesis of pyrrolidine-containing drugs often leverages the readily available chiral pool of proline and its derivatives.[6]
General Synthetic Workflow
A common approach involves the functionalization of a pre-existing pyrrolidine ring, typically derived from L-proline or 4-hydroxy-L-proline.
Caption: General workflow for the synthesis of pyrrolidine derivatives.
Protocol: Synthesis of a Prolinol Derivative
(S)-prolinol is a versatile building block for the synthesis of many pyrrolidine-containing drugs.[6] The following protocol describes its preparation via the reduction of L-proline.
Materials:
-
L-proline
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Glassware (round-bottom flasks, condenser, etc.)
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend L-proline (1 equivalent) in anhydrous THF.
-
Addition of Reducing Agent: Carefully add LiAlH₄ (2-3 equivalents) portion-wise to the suspension at 0 °C under a nitrogen atmosphere. Caution: LiAlH₄ reacts violently with water.
-
Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filtration and Extraction: Filter the resulting white precipitate and wash it thoroughly with THF. Combine the filtrate and washings. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Work-up: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (S)-prolinol. The product can be further purified by distillation or chromatography if necessary.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro Evaluation of Pyrrolidine Derivatives
The biological activity of newly synthesized pyrrolidine derivatives can be assessed using a variety of in vitro assays tailored to the specific therapeutic target.
Protocol: DPP-4 Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of pyrrolidine derivatives against the dipeptidyl peptidase-4 (DPP-4) enzyme, a key target in type 2 diabetes.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (pyrrolidine derivatives) dissolved in DMSO
-
Positive control (e.g., Vildagliptin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the DPP-4 enzyme, substrate, test compounds, and positive control in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer, the DPP-4 enzyme, and varying concentrations of the test compounds or the positive control.
-
Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiation of Reaction: Add the DPP-4 substrate to each well to start the enzymatic reaction.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm for p-nitroanilide) at regular intervals using a microplate reader to monitor the progress of the reaction.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor). Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) and Lead Optimization
The data obtained from in vitro assays are crucial for establishing a structure-activity relationship (SAR), which guides the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
Sources
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- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
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- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to Diastereoselective Pyrrolidinone Synthesis Using Chiral Auxiliaries
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1] Achieving stereochemical control during the synthesis of substituted pyrrolidinones is therefore a critical objective. This guide provides an in-depth exploration of diastereoselective synthesis strategies employing chiral auxiliaries, a robust and reliable method for installing stereocenters with high fidelity. We will delve into the mechanistic principles, provide detailed experimental protocols for leading auxiliary systems, and offer practical insights to empower researchers in this field.
The Strategic Imperative for Stereocontrol in Pyrrolidinone Synthesis
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles, making the synthesis of single stereoisomers a regulatory and scientific necessity. Chiral auxiliaries offer a powerful solution by temporarily attaching a chiral moiety to an achiral substrate, directing subsequent bond formations in a diastereoselective manner.[2][3] This approach allows for the construction of complex stereochemical arrays with predictable outcomes.
The general workflow for using a chiral auxiliary involves three key stages: covalent attachment of the auxiliary to the substrate, a highly diastereoselective reaction to create the new stereocenter(s), and finally, the clean removal of the auxiliary to reveal the enantiomerically enriched product, with the auxiliary often being recoverable for reuse.[2][3]
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
The efficacy of this strategy hinges on the auxiliary's ability to create a sterically and/or electronically biased environment around the reactive center. This is typically achieved through the formation of rigid, chelated intermediates that block one face of the molecule from the approaching reagent.
The Workhorse Auxiliary: Evans' Oxazolidinones
Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used tools for asymmetric synthesis, particularly in enolate alkylation and aldol reactions.[2][4] The auxiliary is typically derived from readily available amino alcohols, such as (S)-valinol or (S)-phenylalaninol.
Principle of Stereodirection
Upon acylation, the oxazolidinone forms an N-acyl imide. Deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a rigid (Z)-enolate.[5][6] The metal cation (e.g., Li⁺) forms a stable five-membered chelate with the two carbonyl oxygens. This chelation, combined with the steric bulk of the substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl group), effectively shields the si-face of the enolate. Consequently, an incoming electrophile is directed to the less hindered re-face, leading to a high degree of diastereoselectivity.[7][8]
Caption: Chelation and steric hindrance in Evans' oxazolidinone enolates.
Application in Pyrrolidinone Synthesis: A Michael Addition Strategy
A powerful method for constructing substituted pyrrolidinones involves a diastereoselective Michael addition of an Evans' imide enolate to an α,β-unsaturated ester, followed by cyclization. This approach establishes the C3 and C4 stereocenters of the pyrrolidinone ring in a controlled manner.[9]
Protocol 1: Synthesis of a 3,4-Disubstituted Pyrrolidinone Precursor
Objective: To perform a diastereoselective Michael addition to form the carbon backbone of the target pyrrolidinone.
| Materials & Reagents | Instrumentation |
| (S)-4-Benzyl-2-oxazolidinone | Schlenk line or glovebox |
| Acryloyl chloride | Low-temperature cooling bath (-78 °C) |
| α,β-Unsaturated ester (e.g., methyl crotonate) | Magnetic stirrer with stir bars |
| Lithium diisopropylamide (LDA) solution | Syringes and needles |
| Anhydrous Tetrahydrofuran (THF) | Thin Layer Chromatography (TLC) plates |
| Saturated aqueous NH₄Cl solution | Rotary evaporator |
| Anhydrous MgSO₄ | Column chromatography setup (silica gel) |
Procedure:
-
Acylation of the Auxiliary:
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C and add triethylamine (1.2 eq).
-
Add acryloyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Work up the reaction by quenching with water, extracting with ethyl acetate, washing with brine, drying over MgSO₄, and concentrating under reduced pressure. Purify the resulting N-acryloyl oxazolidinone by flash chromatography.
-
-
Diastereoselective Michael Addition:
-
Dissolve the purified N-acryloyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add LDA solution (1.05 eq) dropwise, and stir for 30 minutes to ensure complete enolate formation.
-
In a separate flask, dissolve the α,β-unsaturated ester (1.2 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the enolate solution to the ester solution via cannula. Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR analysis of the crude product. Purify by flash chromatography.
-
Auxiliary Cleavage
The final step is the removal of the chiral auxiliary. For N-acyl oxazolidinones, this is commonly achieved by hydrolysis or reduction.[5]
Protocol 2: Hydrolytic Cleavage to the Carboxylic Acid
Objective: To cleave the auxiliary to yield the carboxylic acid, which can then be cyclized to the pyrrolidinone.
| Materials & Reagents |
| Michael adduct from Protocol 1 |
| 30% Hydrogen peroxide (H₂O₂) |
| Lithium hydroxide (LiOH) |
| Tetrahydrofuran (THF) / Water mixture |
| Sodium sulfite (Na₂SO₃) solution |
Procedure:
-
Dissolve the purified Michael adduct (1.0 eq) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by aqueous LiOH (2.0 eq).[8][10]
-
Stir the reaction vigorously at 0 °C for 1-2 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.
-
Acidify the mixture with HCl (1 M) and extract the product with an organic solvent. The recovered chiral auxiliary will remain in the aqueous layer and can be extracted separately after basification.
-
The resulting carboxylic acid can be cyclized to the desired γ-lactam (pyrrolidinone) under standard peptide coupling or thermal conditions.
The Crystalline Advantage: Oppolzer's Sultams
Oppolzer's camphorsultam is another highly effective chiral auxiliary, derived from naturally occurring camphor.[11] A key advantage of sultams is that their derivatives are often highly crystalline, which can facilitate purification by recrystallization and allow for the attainment of very high levels of diastereomeric purity.
Application in Pyrrolidinone Synthesis: 1,3-Dipolar Cycloaddition
A particularly elegant route to substituted pyrrolidines (which can be oxidized to pyrrolidinones) involves an asymmetric 1,3-dipolar cycloaddition.[12] Here, an N-enoyl-camphorsultam acts as the dipolarophile, reacting with an azomethine ylide (the 1,3-dipole) to construct the pyrrolidine ring in a single, highly stereocontrolled step.
Protocol 3: Diastereoselective Synthesis of a Proline Derivative
Objective: To construct a substituted pyrrolidine ring via a [3+2] cycloaddition reaction.
| Materials & Reagents | Instrumentation |
| (2R)-Bornane-10,2-sultam (Oppolzer's sultam) | Schlenk line or glovebox |
| α,β-Unsaturated acid chloride (e.g., crotonoyl chloride) | Magnetic stirrer with stir bars |
| N-benzylideneglycine methyl ester | Syringes and needles |
| Silver acetate (AgOAc) | Thin Layer Chromatography (TLC) plates |
| Triethylamine (Et₃N) | Column chromatography setup |
| Anhydrous Dichloromethane (DCM) |
Procedure:
-
Preparation of the N-enoyl Sultam:
-
Follow a similar acylation procedure as described in Protocol 1, using Oppolzer's sultam, an acid chloride, and a base like triethylamine in an anhydrous solvent. Purify the product by chromatography or recrystallization.
-
-
[3+2] Cycloaddition:
-
To a solution of N-benzylideneglycine methyl ester (1.1 eq) and the N-enoyl sultam (1.0 eq) in anhydrous DCM, add silver acetate (0.1 eq) and triethylamine (1.2 eq).[12]
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts, and concentrate the filtrate.
-
The crude product can be analyzed by ¹H NMR to determine the diastereoselectivity. Purify the major diastereomer by flash chromatography.
-
-
Auxiliary Cleavage and Final Product Formation:
-
The sultam auxiliary can be cleaved under reductive conditions (e.g., LiAlH₄) or hydrolytic conditions (e.g., LiOH/H₂O₂), similar to Evans' auxiliaries. The specific conditions will depend on the desired final functionality (e.g., amino alcohol, carboxylic acid).
-
The resulting highly substituted proline ester is a direct precursor to a functionalized pyrrolidinone.
-
Comparative Overview and Troubleshooting
| Auxiliary | Key Reaction Type | Stereocontrol Model | Typical d.r. | Cleavage Methods | Advantages |
| Evans' Oxazolidinone | Enolate Alkylation, Michael Addition, Aldol Reaction | Rigid metal chelate and steric shielding[7] | >95:5 | LiOH/H₂O₂, LiBH₄, LiAlH₄[8][10] | Well-studied, predictable, versatile |
| Oppolzer's Sultam | Conjugate Addition, Diels-Alder, Cycloaddition[11][12] | Steric hindrance from the camphor skeleton | >98:2 | LiOH/H₂O₂, LiAlH₄, LAH/Me₃Al | Highly crystalline derivatives, excellent selectivity |
Common Troubleshooting:
-
Low Diastereoselectivity:
-
Cause: Incomplete enolate formation, incorrect reaction temperature, or wrong choice of counter-ion.
-
Solution: Ensure the use of a strong, non-nucleophilic base (LDA, NaHMDS, LHMDS). Maintain strict low-temperature control (-78 °C is critical for many lithium enolates). For Evans' auxiliaries, sodium enolates can sometimes offer superior selectivity compared to lithium enolates.[6]
-
-
Poor Yield:
-
Cause: Presence of moisture or protic impurities, which quench the enolate. Inefficient quenching or workup.
-
Solution: Use freshly distilled, anhydrous solvents and flame-dried glassware. Ensure all reagents are anhydrous. Perform the reaction under a strict inert atmosphere.
-
-
Difficulty in Auxiliary Cleavage:
-
Cause: Steric hindrance around the carbonyl group, or incompatibility of the cleavage conditions with other functional groups on the molecule.
-
Solution: Screen different cleavage conditions. For example, if reductive cleavage (LiBH₄) is low-yielding, try hydrolytic methods (LiOH/H₂O₂) or transesterification.
-
Conclusion
The use of chiral auxiliaries provides a powerful and reliable platform for the diastereoselective synthesis of complex pyrrolidinones. By understanding the underlying principles of stereocontrol for auxiliaries like Evans' oxazolidinones and Oppolzer's sultams, researchers can rationally design synthetic routes to access specific stereoisomers with high fidelity. The detailed protocols provided herein serve as a validated starting point for laboratory application, enabling the synthesis of valuable building blocks for drug discovery and development.
References
- Myers, A. Asymmetric Alkylation of Enolates - Chem 115. vertexaisearch.cloud.google.com.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Chiral auxiliary. Wikipedia.
- D.7 Chiral auxiliaries (HL). YouTube.
- Chapter 1: Enolate Alkyl
- Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners.
- Short Stereoselective Synthesis of α-Substituted γ-Lactams. PMC - NIH.
- Methods for cleavage of chiral auxiliary.
- Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsatur
- A reagent based DOS strategy via Evans chiral auxiliary: Highly stereoselective Michael reaction towards optically active quinolizidinones, piperidinones and pyrrolidinones.
- Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners † , ‡.
- Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3- Dipolar Cycloaddition. American Chemical Society.
- evans enolate alkyl
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.
- Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. University of York.
- Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. york.ac.uk [york.ac.uk]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Tosylates as Effective Protecting Groups for Amines in Multi-Step Synthesis: Application Notes and Protocols
Introduction: The Critical Role of Amine Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the amine functional group presents a unique set of challenges. Its inherent nucleophilicity and basicity, while often central to the desired reactivity, can also lead to a myriad of undesired side reactions, compromising yields and leading to complex purification profiles.[1][2] Consequently, the transient masking of amine functionality through the use of protecting groups is an indispensable strategy for synthetic chemists.[3] A well-chosen protecting group must be easily and selectively introduced, remain robust under a variety of reaction conditions, and be cleanly and selectively removed at the appropriate stage of the synthesis.[4]
Among the arsenal of amine protecting groups, which includes carbamates (e.g., Boc, Cbz, Fmoc), amides, and N-alkylated amines, sulfonamides stand out for their exceptional stability.[4][5][6] The p-toluenesulfonyl (tosyl, Ts) group, in particular, has long been a stalwart protector of amines, valued for its high crystallinity, stability to a wide range of reagents, and its ability to render the protected amine nitrogen significantly less nucleophilic.[3][4] This guide provides a comprehensive overview of the use of tosylates as amine protecting groups, detailing the underlying chemistry, providing field-proven protocols, and offering insights into the practical application of this venerable protecting group strategy.
The Tosyl Group: A Balance of Stability and Reactivity
The tosyl group's effectiveness stems from the electron-withdrawing nature of the sulfonyl moiety, which delocalizes the lone pair of the nitrogen atom, thereby attenuating its nucleophilicity and basicity. The resulting N-tosylamide is a stable, often crystalline solid that is amenable to chromatographic purification.
Advantages of the Tosyl Protecting Group:
-
Exceptional Stability: Tosylamides are remarkably stable to a broad spectrum of reaction conditions, including strongly acidic and basic media (at room temperature), various oxidizing and reducing agents, and many organometallic reagents.[5] This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.
-
Crystallinity: Tosylated amines are frequently crystalline solids, which can facilitate purification by recrystallization.
-
Activation of N-H bond: The N-H proton of a primary tosylamide is acidic enough to be removed by a moderately strong base, allowing for subsequent N-alkylation reactions.
Limitations and Considerations:
-
Harsh Deprotection Conditions: The very stability that makes the tosyl group so attractive can also be its primary drawback. Cleavage of the N-S bond often requires harsh conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or strongly acidic media at elevated temperatures, which may not be compatible with sensitive functional groups in a complex molecule.[4] However, milder reductive methods have been developed to address this challenge.[7]
Mechanism of Amine Tosylation
The protection of an amine as a tosylamide is typically achieved by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom of the tosyl chloride, leading to the displacement of the chloride leaving group. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Figure 1: General mechanism of amine tosylation.
Experimental Protocols
Protocol 1: General Procedure for the Tosylation of a Primary Amine (Schotten-Baumann Conditions)
This protocol describes a standard and widely applicable method for the tosylation of primary amines.
Materials:
-
Primary amine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1-1.2 eq)
-
Aqueous sodium hydroxide (10% w/v) or potassium carbonate
-
Dichloromethane (DCM) or other suitable organic solvent (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 eq) in DCM.
-
Add a 10% aqueous solution of NaOH (2.0-3.0 eq).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise over 5-10 minutes.
-
Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two additional portions of DCM.
-
Combine the organic layers and wash successively with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-tosylamide by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) or flash column chromatography on silica gel.
Protocol 2: Reductive Deprotection of a Tosylamide using Samarium Diiodide (SmI₂)
This protocol outlines a mild and effective method for the cleavage of N-tosyl groups, which is particularly useful for substrates containing sensitive functional groups.[8]
Materials:
-
N-Tosylamide (1.0 eq)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M, ~2.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or another suitable amine (e.g., pyrrolidine)
-
Water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-tosylamide (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 0.1 M solution of SmI₂ in THF via syringe. The deep blue color of the SmI₂ solution should dissipate upon reaction.
-
Stir the reaction at 0 °C and monitor its progress by TLC. If the reaction is sluggish, allow it to warm to room temperature.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to decompose any excess SmI₂.
-
Add saturated aqueous NaHCO₃ solution to neutralize the mixture.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine product by flash column chromatography.
Scope, Limitations, and Chemoselectivity
The tosylation of amines is a broadly applicable reaction. It is effective for primary and secondary aliphatic and aromatic amines. However, sterically hindered amines may react sluggishly.
A significant advantage of tosylation is its chemoselectivity. Amines are substantially more nucleophilic than alcohols. In molecules containing both an amine and a hydroxyl group, the amine can be selectively tosylated in the presence of the alcohol by careful control of reaction conditions (e.g., using a stoichiometric amount of TsCl at low temperature).
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Stability | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Acid-labile, stable to base and hydrogenolysis | Strong acid (e.g., TFA, HCl)[6] |
| Benzyloxycarbonyl | Cbz, Z | Stable to acid and base, labile to hydrogenolysis | Catalytic hydrogenation (e.g., H₂/Pd-C)[6] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base-labile, stable to acid and hydrogenolysis | Base (e.g., piperidine)[6] |
| p-Toluenesulfonyl | Ts, Tosyl | Very stable to acid and base | Reductive cleavage (e.g., Na/NH₃, SmI₂), strong acid (heat) [4] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Tosylation | Insufficient TsCl or base. | Add additional TsCl and/or base. |
| Sterically hindered amine. | Use a stronger base (e.g., n-BuLi) to deprotonate the amine first; increase reaction temperature and time. | |
| Hydrolysis of TsCl. | Ensure anhydrous reaction conditions if not using a biphasic system. | |
| Formation of di-tosylated primary amine | Excess TsCl and prolonged reaction time. | Use a stoichiometric amount of TsCl and monitor the reaction closely by TLC. |
| Difficult Deprotection | Steric hindrance around the sulfonamide. | Use a more potent reductive system (e.g., Na/NH₃); consider alternative, more labile protecting groups for highly hindered amines. |
| Incompatible functional groups with deprotection conditions. | Choose an orthogonal deprotection strategy (e.g., milder reductive methods like SmI₂ for sensitive substrates).[8] | |
| Unwanted N-detosylation during synthesis | Exposure to strong reducing agents or harsh acidic conditions. | Review the reaction conditions of the problematic step and consider milder alternatives. If unavoidable, switch to a more robust protecting group or re-order synthetic steps.[8] |
Characterization of N-Tosylamines
Confirmation of a successful tosylation reaction can be achieved through standard spectroscopic techniques.
FT-IR Spectroscopy: The formation of the sulfonamide is characterized by the appearance of two strong stretching bands for the S=O group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1170-1150 cm⁻¹ (symmetric stretch).
¹H NMR Spectroscopy:
-
Aromatic Protons: The tosyl group will show two doublets in the aromatic region (typically δ 7.2-7.8 ppm), corresponding to the AA'BB' system of the p-substituted benzene ring.
-
Methyl Protons: A singlet integrating to three protons will appear in the upfield region (around δ 2.4 ppm) for the methyl group of the tosyl moiety.
-
N-H Proton: For primary amines, the N-H proton of the resulting tosylamide will appear as a singlet or a broad signal, the chemical shift of which can be concentration-dependent.
-
Adjacent Protons: The protons on the carbon atom attached to the nitrogen will often show a downfield shift upon tosylation.
¹³C NMR Spectroscopy: The carbon spectrum will show characteristic signals for the aromatic carbons of the tosyl group, as well as a signal for the methyl carbon at approximately 21 ppm.
Example: N-Benzyl-p-toluenesulfonamide [9][10]
-
¹H NMR (CDCl₃): δ 7.70 (d, 2H), 7.29-7.15 (m, 7H), 4.15 (d, 2H), 2.38 (s, 3H).
-
IR (KBr, cm⁻¹): ~3270 (N-H), ~1330 (asym SO₂), ~1160 (sym SO₂).
Conclusion
The tosyl group remains a highly valuable and effective protecting group for amines in multi-step organic synthesis. Its exceptional stability provides the synthetic chemist with a high degree of flexibility in designing complex synthetic routes. While the traditional harsh deprotection conditions have been a limitation, the development of milder reductive methods has significantly expanded the utility of tosylamides. By understanding the principles of tosyl protection and deprotection, and by utilizing the detailed protocols and troubleshooting guidance provided herein, researchers can confidently employ the tosyl group to navigate the challenges of modern synthetic chemistry.
References
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
- Jakubke, H.-D., & Sewald, N. (2008). Peptides from A to Z: A Concise Encyclopedia. John Wiley & Sons.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
-
SpectraBase. (n.d.). N-benzyl-p-toluenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). p-Toluenesulfonamide, N-benzyl-. Retrieved from [Link]
- Pasha, M. A., Khan, R. R., & Shrivatsa, N. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Ultrasonics Sonochemistry, 26, 15-21.
- Torssell, S. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org.
-
The Journal of Organic Chemistry. (2021). The Detosylation of Chiral 1,2-Bis(tosylamides). Retrieved from [Link]
-
Accounts of Chemical Research. (n.d.). New amino-protecting groups in organic synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. Retrieved from [Link]
- Baran, P. S., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(37), e202300680.
-
ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Sciencemadness.org. (2017). Tosylation of ethanolamine (??). Retrieved from [Link]
-
Diva-Portal.org. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Retrieved from [Link]
- Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(10), 1575-1578.
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
-
ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
-
Supporting Information. (n.d.). 1H and 13C NMR spectra of compound 2a. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Groups [organic-chemistry.org]
- 4. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protection for amino group and amino acid | PPTX [slideshare.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spectrabase.com [spectrabase.com]
- 10. p-Toluenesulfonamide, N-benzyl- | C14H15NO2S | CID 95801 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application and Protocol for the Incorporation of (S)-Pyrrolidine-2-carbonitrile into Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Use of Proline Analogs in Peptide Science
Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imparts significant conformational constraints on the peptide backbone. This inherent rigidity is a critical determinant of protein folding and stability. The strategic substitution of proline with synthetic analogs offers a powerful tool for modulating the biological and pharmacological properties of peptides. These modifications can influence cis/trans isomerization of the peptide bond, enhance proteolytic stability, and introduce novel functionalities.
(S)-Pyrrolidine-2-carbonitrile, a proline analog featuring a nitrile group at the 2-position, presents an intriguing building block for peptide chemists. The electron-withdrawing nature of the nitrile can influence the electronic properties of the peptide bond and introduce a potential site for further chemical modification. This document provides a comprehensive guide to the use of (S)-Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate in solid-phase peptide synthesis (SPPS), focusing on its role as a non-natural amino acid building block.
Reagent Overview: (S)-Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
(S)-Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is the tosylate salt of (S)-pyrrolidine-2-carbonitrile. The tosylate salt form enhances the stability and handling of the parent amine, providing a crystalline, non-hygroscopic solid that is amenable to long-term storage. For its use in peptide synthesis, the free secondary amine of the pyrrolidine ring must be liberated from the salt and subsequently protected with a suitable protecting group, typically the 9-fluorenylmethoxycarbonyl (Fmoc) group for Fmoc-based SPPS.
| Compound | (S)-Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate |
| CAS Number | 204387-54-2 |
| Molecular Formula | C₁₂H₁₆N₂O₃S |
| Molecular Weight | 268.33 g/mol |
| Appearance | White to off-white crystalline solid |
| Storage | Store at room temperature in a dry, inert atmosphere. |
Workflow for Incorporation into Peptides
The successful incorporation of (S)-Pyrrolidine-2-carbonitrile into a peptide sequence via SPPS involves a two-stage process:
-
Preparation of the Fmoc-Protected Building Block: The tosylate salt is converted to the free amine, which is then protected with an Fmoc group.
-
Solid-Phase Peptide Synthesis: The resulting Fmoc-(S)-pyrrolidine-2-carbonitrile is incorporated into the growing peptide chain using standard SPPS protocols.
Part 1: Preparation of Fmoc-(S)-pyrrolidine-2-carbonitrile
Rationale: Standard Fmoc-based SPPS requires each amino acid to be protected at its α-amino group with the base-labile Fmoc group. This protocol details the conversion of the stable tosylate salt to the ready-to-use Fmoc-protected building block.
Materials and Reagents
-
(S)-Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Dichloromethane (DCM)
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel)
Protocol: Fmoc Protection
-
Free Amine Generation:
-
Dissolve (S)-Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate (1.0 eq) in a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with dichloromethane (DCM). The free amine will partition into the organic phase.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the free (S)-pyrrolidine-2-carbonitrile as an oil. Caution: The free amine may be volatile; avoid prolonged exposure to high vacuum.
-
-
Fmoc Protection Reaction:
-
Dissolve the crude (S)-pyrrolidine-2-carbonitrile in DCM.
-
To this solution, add Fmoc-OSu (1.05 eq) portion-wise at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The product spot should be UV-active.
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Fmoc-(S)-pyrrolidine-2-carbonitrile as a white solid.
-
Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol
Rationale: This protocol outlines the incorporation of the prepared Fmoc-(S)-pyrrolidine-2-carbonitrile into a growing peptide chain on a solid support. The procedure follows standard Fmoc-SPPS chemistry.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-(S)-pyrrolidine-2-carbonitrile
-
Other required Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether, cold
Protocol: SPPS Cycle for Incorporation
This protocol assumes a standard manual or automated SPPS workflow.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-(S)-pyrrolidine-2-carbonitrile:
-
In a separate vial, pre-activate the Fmoc-(S)-pyrrolidine-2-carbonitrile. Dissolve Fmoc-(S)-pyrrolidine-2-carbonitrile (3-5 eq relative to resin loading), OxymaPure® (3-5 eq), and DIC (3-5 eq) in DMF.
-
Allow the activation mixture to stand for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours. The coupling of proline and its analogs can be slower than other amino acids.
-
Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).
-
Continuation of Synthesis: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
Final Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Data and Expected Outcomes
The successful incorporation of (S)-pyrrolidine-2-carbonitrile can be confirmed by mass spectrometry of the final peptide, which will show a mass shift corresponding to the residue. The purity of the crude peptide should be assessed by HPLC.
| Parameter | Expected Result | Notes |
| Coupling Efficiency | >98% (as determined by Kaiser test) | Double coupling may be required due to the steric hindrance of the proline analog. |
| Crude Peptide Purity | 50-80% (by HPLC) | Dependent on the overall peptide length and sequence complexity. |
| Mass Spectrometry | Observed mass should match the theoretical mass of the peptide containing the pyrrolidine-2-carbonitrile residue. | Confirms successful incorporation. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling | Steric hindrance of the proline analog. | Increase coupling time, use a higher excess of reagents, or perform a double coupling. |
| Side Reactions during Cleavage | The nitrile group may be susceptible to hydrolysis under strong acidic conditions. | Minimize cleavage time and use appropriate scavengers in the TFA cocktail. |
| Low Yield of Fmoc-protected Building Block | Incomplete reaction or loss during purification. | Ensure complete conversion by TLC monitoring and optimize chromatography conditions. |
Conclusion and Future Perspectives
The use of (S)-Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate as a precursor allows for the site-specific incorporation of a unique proline analog into synthetic peptides. This modification can be leveraged to study the structure-activity relationships of peptides, enhance their therapeutic potential, and introduce a chemical handle for further derivatization. The protocols provided herein offer a robust framework for researchers to explore the impact of this non-natural amino acid on their peptides of interest.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
The Alchemist's Ring: A Senior Application Scientist's Guide to Enantioselective α-Amino Acid Synthesis Using Pyrrolidine Templates
Abstract
The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern pharmaceutical and biological research. Among the myriad of strategies developed, those employing pyrrolidine-based chiral templates have emerged as particularly robust and versatile. This guide provides an in-depth exploration of three seminal pyrrolidine-based methodologies: the Schöllkopf bis-lactim ether method, the Enders SAMP/RAMP hydrazone alkylation, and the organocatalytic proline-catalyzed α-amination. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural listings to explain the fundamental principles of stereocontrol, the rationale behind experimental design, and practical, field-tested protocols. We aim to equip the reader with not only the "how" but also the "why," fostering a deeper understanding that is crucial for methodological adaptation and troubleshooting.
Introduction: The Pyrrolidine Scaffold in Asymmetric Synthesis
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged motif in nature, found in the proteinogenic amino acid proline and a vast array of alkaloids.[1] This inherent chirality and conformational rigidity have made pyrrolidine derivatives exceptional tools in asymmetric synthesis.[2] They can act as transient chiral auxiliaries, covalently bonding to a prochiral substrate to direct the formation of a new stereocenter before being cleaved, or as organocatalysts that facilitate a stereoselective transformation without being consumed.[3][4]
This guide focuses on their application in the synthesis of non-proteinogenic α-amino acids, which are critical components in peptide mimetics, enzyme inhibitors, and other therapeutic agents. We will dissect three powerful and distinct approaches that leverage the stereodirecting power of the pyrrolidine scaffold.
The Schöllkopf Bis-Lactim Ether Method: A Classic Approach to Asymmetric Alkylation
Developed by Ulrich Schöllkopf in the early 1980s, this method utilizes a chiral bis-lactim ether, typically derived from L- or D-valine and glycine, as a chiral glycine enolate equivalent.[5][6] The strategy relies on the steric shielding provided by the bulky isopropyl group of the valine auxiliary to direct the approach of an electrophile to the opposite face of the planar enolate.
Mechanistic Principle of Stereocontrol
The key to the Schöllkopf synthesis is the creation of a rigid, chiral environment around a prochiral carbanion. The process begins with the formation of a 2,5-diketopiperazine from glycine and a chiral amino acid like valine.[7] This cyclic dipeptide is then converted to the more reactive bis-lactim ether using an O-alkylating agent such as trimethyloxonium tetrafluoroborate (Meerwein's salt).[7]
Deprotonation of the glycine-derived Cα-H with a strong base, such as n-butyllithium (n-BuLi), generates a nucleophilic carbanion.[5] The bulky isopropyl group from the valine auxiliary effectively blocks one face of the resulting planar enolate. Consequently, an incoming electrophile can only approach from the less sterically hindered face, leading to a highly diastereoselective alkylation.[8] The final step is the acidic hydrolysis of the alkylated bis-lactim ether, which cleaves the auxiliary and liberates the newly synthesized, enantiomerically enriched α-amino acid ester.[6] Enantiomeric excesses greater than 95% are routinely achievable with this method.[5]
Experimental Protocol: Synthesis of (R)-α-Methylphenylalanine Methyl Ester
This protocol is a representative example of the Schöllkopf method.
Step 1: Formation of the Bis-Lactim Ether (from L-Valine and Glycine)
-
Rationale: This step creates the chiral template. L-Valine is chosen for its bulky isopropyl group, which is key for stereocontrol.
-
Cyclo(L-Val-Gly) (2,5-diketopiperazine) is prepared via established literature methods.
-
Suspend cyclo(L-Val-Gly) (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add trimethyloxonium tetrafluoroborate (2.2 eq) portion-wise at 0 °C under an inert atmosphere (Argon or Nitrogen).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by carefully adding it to a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude bis-lactim ether, which can be purified by chromatography.
Step 2: Asymmetric Alkylation
-
Rationale: Low temperature (-78 °C) is critical to maintain the stability of the lithium enolate and prevent side reactions. n-BuLi is a strong, non-nucleophilic base ideal for this deprotonation.
-
Dissolve the bis-lactim ether (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-BuLi (1.05 eq, typically 1.6 M in hexanes) dropwise, maintaining the temperature below -70 °C. A color change (e.g., to yellow or orange) indicates enolate formation. Stir for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise.
-
Stir the reaction at -78 °C for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. The crude product is typically purified by silica gel chromatography.
Step 3: Hydrolysis and Auxiliary Cleavage
-
Rationale: Mild acidic hydrolysis is used to cleave the bis-lactim ether without racemizing the newly formed stereocenter.
-
Dissolve the purified alkylated bis-lactim ether in 0.1 M aqueous HCl.
-
Stir the mixture at room temperature for 48-72 hours.
-
Wash the aqueous solution with diethyl ether to remove the L-valine methyl ester.
-
The aqueous layer, containing the desired α-amino acid methyl ester hydrochloride, can be used directly or further purified. The free amino acid can be obtained by ion-exchange chromatography.
Data Presentation
| Electrophile (R-X) | Product (α-Amino Acid) | Yield (%) | Diastereomeric Excess (d.e. %) | Ref. |
| Benzyl bromide | Phenylalanine | 85 | >95 | [6] |
| Methyl iodide | Alanine | 78 | >95 | [6] |
| Allyl bromide | Allylglycine | 82 | >95 | [7] |
| Isopropyl iodide | Valine | 75 | >95 | [7] |
Troubleshooting
-
Problem: Low yield in the alkylation step.
-
Possible Cause: Incomplete deprotonation or moisture in the reaction.
-
Solution: Ensure all glassware is rigorously dried and solvents are anhydrous. Use freshly titrated n-BuLi. Consider using a slight excess of the base (1.1 eq).
-
-
Problem: Poor diastereoselectivity.
-
Possible Cause: The reaction temperature was too high, allowing for equilibration of the enolate or a less selective reaction.
-
Solution: Strictly maintain the temperature at -78 °C during deprotonation and alkylation. Ensure slow, dropwise addition of reagents.
-
-
Problem: Incomplete hydrolysis.
-
Possible Cause: Insufficient reaction time or acid concentration.
-
Solution: Increase the hydrolysis time and monitor by TLC or LC-MS. A slightly higher concentration of acid (e.g., 0.25 M HCl) can be used, but monitor for racemization.
-
The Enders SAMP/RAMP Hydrazone Method: Asymmetric α-Alkylation of Carbonyls
The SAMP/RAMP hydrazone methodology, developed by Dieter Enders and E.J. Corey, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[9] The method utilizes the chiral pyrrolidine-derived hydrazines, (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP), to form a chiral hydrazone.[10] Subsequent deprotonation, alkylation, and auxiliary removal provide access to α-substituted carbonyl compounds with high enantiomeric purity.
Mechanistic Principle of Stereocontrol
The stereochemical outcome of the Enders method is dictated by a highly organized, chelated transition state.[11] After the formation of the SAMP/RAMP hydrazone, deprotonation with a strong base like lithium diisopropylamide (LDA) generates a lithium azaenolate.[9]
Crucially, the lithium cation is chelated by both the azaenolate nitrogen and the oxygen atom of the methoxymethyl side arm of the pyrrolidine auxiliary.[9] This chelation locks the azaenolate into a rigid, planar, five-membered ring structure. This conformation, combined with the steric bulk of the pyrrolidine ring itself, effectively shields one face of the nucleophilic carbon.[11] The electrophile is thus directed to the opposite, more accessible face, ensuring high diastereoselectivity in the C-C bond formation step. The choice between SAMP and RAMP allows for the selective synthesis of either enantiomer of the final product.[12]
Experimental Protocol: Synthesis of (S)-2-Methylcyclohexanone
This protocol details the synthesis of an α-chiral ketone, a common precursor for α-amino acids via subsequent reductive amination.
Step 1: Hydrazone Formation
-
Rationale: This step attaches the chiral auxiliary to the carbonyl compound. The reaction is typically driven to completion by removing the water formed.
-
In a round-bottom flask equipped with a magnetic stirrer, combine cyclohexanone (1.0 eq) and SAMP (1.1 eq) in anhydrous diethyl ether.
-
Stir the mixture at room temperature under an inert atmosphere for 12-24 hours.
-
Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude SAMP-hydrazone, which is often used without further purification.[12]
Step 2: Asymmetric α-Alkylation
-
Rationale: LDA is a strong, sterically hindered base that regioselectively deprotonates the less substituted α-carbon. The low temperature (-78 °C) is essential for maintaining the integrity of the chelated azaenolate.
-
Prepare a solution of LDA by adding n-BuLi (1.1 eq) to diisopropylamine (1.15 eq) in anhydrous THF at -78 °C and then warming to 0 °C for 15 minutes.
-
Cool the LDA solution back to -78 °C.
-
Add a solution of the SAMP-hydrazone (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir for 2-4 hours at -78 °C.
-
Add methyl iodide (1.2 eq) dropwise to the azaenolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude alkylated hydrazone can be purified by chromatography if necessary.
Step 3: Oxidative Cleavage of the Hydrazone
-
Rationale: Ozonolysis is a common and efficient method for cleaving the N=C bond of the hydrazone to regenerate the ketone without racemizing the α-stereocenter.[13] Milder methods using reagents like oxalic acid or peroxyselenous acid can also be employed, especially for sensitive substrates.[14][15]
-
Dissolve the alkylated hydrazone in dichloromethane (DCM) and cool the solution to -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (TPP), to quench the ozonide and stir at room temperature.
-
Wash the reaction mixture with water, dry the organic layer, and concentrate. The resulting α-chiral ketone is purified by distillation or chromatography.
Data Presentation
| Carbonyl Substrate | Electrophile (R-X) | Yield (%) | Enantiomeric Excess (ee %) | Ref. |
| Cyclohexanone | Methyl iodide | 70 | >96 (S) | [12] |
| Propanal | Benzyl bromide | 65 | 95 (S) | [12] |
| 3-Pentanone | Ethyl iodide | 58 | 98 (S) | [16] |
| Acetone | (E)-Crotyl bromide | 68 | >96 (R, with RAMP) | [16] |
Troubleshooting
-
Problem: Poor regioselectivity in deprotonation of unsymmetrical ketones.
-
Possible Cause: The kinetic vs. thermodynamic control of deprotonation is not well-established.
-
Solution: Use LDA at low temperatures (-78 °C) to favor kinetic deprotonation at the less substituted carbon. Additives like HMPA or DMPU can sometimes alter selectivity but should be used with caution.
-
-
Problem: Racemization during auxiliary cleavage.
-
Possible Cause: Harsh cleavage conditions (e.g., strong acid) can epimerize the α-stereocenter.
-
Solution: Use mild, neutral, or oxidative cleavage methods. Ozonolysis at -78 °C is generally very effective and non-racemizing. For acid-sensitive substrates, treatment with saturated aqueous oxalic acid is a good alternative.[14]
-
-
Problem: Low yields of the alkylated product.
-
Possible Cause: The electrophile is too sterically hindered or not reactive enough. The azaenolate may be decomposing.
-
Solution: Use more reactive electrophiles (e.g., iodides > bromides > chlorides). Ensure the reaction is kept at low temperature until the alkylation is complete.
-
Proline-Catalyzed Asymmetric α-Amination: An Organocatalytic Approach
The use of the simple, naturally occurring amino acid L-proline as a catalyst for asymmetric transformations represents a major advance in organocatalysis. One of its powerful applications is the direct α-amination of aldehydes and ketones, which provides a direct route to α-amino carbonyl compounds, the immediate precursors to α-amino acids.[17]
Mechanistic Principle of Stereocontrol
The catalytic cycle of proline-catalyzed α-amination involves the formation of a nucleophilic enamine intermediate.[18] L-proline reacts with a carbonyl substrate (e.g., an aldehyde) to form an enamine. The stereochemistry of the enamine is controlled by the chiral pyrrolidine ring of proline.
This enamine then attacks an electrophilic nitrogen source, typically a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[2] The attack occurs preferentially from one face of the enamine, which is sterically shielded by the carboxylic acid group of the proline catalyst. This facial selectivity is the origin of the high enantioselectivity.[19] After the C-N bond is formed, the resulting intermediate is hydrolyzed to release the α-aminated carbonyl product and regenerate the proline catalyst, completing the catalytic cycle.
Experimental Protocol: Asymmetric α-Amination of Propanal
Step 1: α-Amination Reaction
-
Rationale: Proline is used in catalytic amounts (typically 10-20 mol%). The reaction is often run in a polar aprotic solvent like acetonitrile or DMSO to facilitate the ionic intermediates.
-
To a stirred solution of propanal (1.0 eq) in acetonitrile (MeCN), add L-proline (0.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the reaction to 0 °C and add dibenzyl azodicarboxylate (DBAD) (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at 0 °C to room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by silica gel flash chromatography to yield the α-hydrazino aldehyde.
Step 2: Reduction and Deprotection to the α-Amino Acid
-
Rationale: The resulting α-hydrazino aldehyde is typically not isolated as the free amino acid directly. A two-step reduction/oxidation and deprotection sequence is common.
-
Oxidation: The crude α-hydrazino aldehyde can be oxidized to the corresponding carboxylic acid using a mild oxidant like sodium chlorite (NaClO₂) with a scavenger such as 2-methyl-2-butene.
-
Deprotection: The N-N bond of the hydrazide is then cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which also removes the benzyl protecting groups from the azodicarboxylate, to afford the final α-amino acid.
Data Presentation
| Carbonyl Substrate | N-Source | Yield (%) | Enantiomeric Excess (ee %) | Ref. |
| Propanal | DEAD | 95 | 97 | [17] |
| Cyclohexanone | DBAD | 99 | 99 | [2] |
| Butanone | DIAD | 94 | 96 | [2] |
| Isovaleraldehyde | DEAD | 85 | >99 | [17] |
| (Yields and ee values are for the initial α-amination product) |
Troubleshooting
-
Problem: Low conversion or slow reaction rate.
-
Possible Cause: Catalyst deactivation or insufficient mixing. The aldehyde may be undergoing self-condensation.
-
Solution: Ensure the proline used is of high quality. Consider using a higher catalyst loading (up to 30 mol%). For aldehydes prone to self-condensation, add the aldehyde slowly to the solution of proline and the nitrogen source.
-
-
Problem: Poor enantioselectivity.
-
Possible Cause: Presence of water can interfere with the catalytic cycle. The reaction temperature may be too high.
-
Solution: Use anhydrous solvents. Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) often improves ee, although it may require longer reaction times.
-
-
Problem: Difficulty in purifying the product.
-
Possible Cause: The α-hydrazino aldehyde product can be unstable.
-
Solution: It is often advantageous to proceed to the next step (oxidation or reduction) with the crude product after a simple workup to remove the bulk of the solvent and catalyst.
-
Conclusion and Outlook
The pyrrolidine scaffold provides a powerful and versatile platform for the enantioselective synthesis of α-amino acids. The Schöllkopf, Enders, and proline-catalyzed methods, while all leveraging the stereodirecting ability of a pyrrolidine ring, offer distinct advantages and operate through different mechanisms. The Schöllkopf method is a classic, reliable auxiliary-based approach for glycine alkylation. The Enders method provides a highly effective route for the asymmetric α-alkylation of a broader range of aldehydes and ketones. Finally, proline organocatalysis represents a more atom-economical and environmentally benign strategy for direct C-N bond formation.
A thorough understanding of the underlying principles of stereocontrol for each method, as detailed in this guide, is paramount for success. By appreciating the rationale behind the choice of reagents, reaction conditions, and workup procedures, researchers can not only replicate established protocols but also intelligently adapt and troubleshoot these powerful synthetic tools for the creation of novel, enantiopure α-amino acids for drug discovery and beyond.
References
-
Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids. Topics in Current Chemistry, 109 , 65-84. [Link]
-
Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of α-Amino Acids, VI. Asymmetric Synthesis of α-Methyl-α-amino Acids. Angewandte Chemie International Edition in English, 20 (9), 798-799. [Link]
-
Enders, D., Kipphardt, H., & Fey, P. (1987). Asymmetric syntheses using the SAMP-/RAMP-hydrazone method: (S)-(+)-4-methyl-3-heptanone. Organic Syntheses, 65 , 173. [Link]
-
Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxymethylpyrrolidine (RAMP), versatile chiral auxiliaries. Organic Syntheses, 65 , 183. [Link]
-
Wikipedia. (n.d.). Enders SAMP/RAMP hydrazone-alkylation reaction. Retrieved from [Link]
-
Aurrecoechea, J. M., & Solay, M. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 78 (1), 225-236. [Link]
-
Chemistry lover. (2023, July 31). Ender's SAMP/RAMP stereoselective alkylation. YouTube. [Link]
-
Kumaragurubaran, N., Juhl, K., Zhuang, W., Bøgevig, A., & Jørgensen, K. A. (2002). Direct L-Proline-Catalyzed Asymmetric α-Amination of Ketones. Journal of the American Chemical Society, 124 (22), 6254–6255. [Link]
-
Chemistry LibreTexts. (2021, March 16). 10.1: Chiral Proline Based Reactions. [Link]
-
Asymmetric Synthesis. (n.d.). University of Bath. Retrieved from [Link]
-
Bahmanyar, S., & Houk, K. N. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 123 (45), 11273–11283. [Link]
-
List, B., Pojarliev, P., & Biller, W. T. (2002). The first direct catalytic asymmetric alpha-amination of ketones. Journal of the American Chemical Society, 124 (5), 827-833. [Link]
-
Notz, W., Tanaka, F., & Barbas, C. F., III. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37 (8), 580-591. [Link]
-
Kwan, E. E., & Gnecco, J. S. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. Journal of the American Chemical Society, 132 (46), 16486–16495. [Link]
-
Smith, A. B., III, & Kim, D. S. (2009). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Organic Letters, 11 (18), 4048-4051. [Link]
-
ChemTube3D. (n.d.). Schöllkopf Bis-lactim Amino Acid Synthesis. University of Liverpool. Retrieved from [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57 (24), 10257–10274. [Link]
-
Meggers, E. (2010). Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes. Chemistry, 16 (3), 752-758. [Link]
-
Belokon, Y. N. (2007). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Current Organic Chemistry, 11 (14), 1239-1262. [Link]
-
NPTEL. (n.d.). Principles and Applications of Enolate Alkylation. Retrieved from [Link]
-
Enders, D., et al. (2007). Asymmetric Total Synthesis of (−)-Pironetin Employing the SAMP/RAMP Hydrazone Methodology. Chemistry – A European Journal, 13 (14), 3942-3949. [Link]
-
List, B., Lerner, R. A., & Barbas, C. F., III. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122 (10), 2395-2396. [Link]
-
Pellissier, H. (2011). Chiral auxiliaries for asymmetric synthesis. Tetrahedron, 67 (21), 3769-3802. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
As a Senior Application Scientist, this guide provides in-depth technical support for the recrystallization of Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate. This document moves beyond a simple protocol, offering troubleshooting guidance and explaining the scientific principles behind each step to empower researchers in achieving high-purity material.
Part 1: Foundational Knowledge & FAQs
This section addresses fundamental questions regarding the material properties and the principles of its purification by recrystallization.
Q1: What is Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate and why is its purity important?
A1: Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is the tosylate salt form of a pyrrolidine-based nitrile. The core structure, a 2-cyanopyrrolidine moiety, is a critical pharmacophore in a class of antidiabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Vildagliptin.[1][2][3] As a key intermediate in pharmaceutical synthesis, its purity is paramount. Impurities can lead to side reactions, lower the yield of the final active pharmaceutical ingredient (API), and introduce potentially harmful substances that are difficult to remove in later stages.
Q2: What are the key chemical properties of this compound that influence recrystallization?
A2: The compound is an organic salt, which dictates its solubility behavior. It possesses:
-
A polar, ionic component: The tosylate (4-methylbenzenesulfonate) anion and the protonated pyrrolidine nitrogen. This part of the molecule favors polar solvents.
-
A non-polar, organic component: The aromatic ring of the tosylate and the hydrocarbon backbone of the pyrrolidine ring. This part contributes to solubility in less polar organic solvents.
This dual nature means that a single perfect solvent can be elusive, and often a binary (two-solvent) system is required for optimal purification.[4]
Q3: What are the primary goals of recrystallizing this specific compound?
A3: The primary goals are to remove:
-
Unreacted Starting Materials: Such as precursors from the synthesis of the pyrrolidine-2-carbonitrile core.[5]
-
Side-Reaction Products: Impurities generated during the formation of the nitrile or the salt.
-
Colorimetric Impurities: Often, crude organic reaction products are discolored due to high-molecular-weight byproducts or degradation.
-
Inorganic Salts: Residual salts from the workup procedure.
Recrystallization is an ideal technique because it leverages differences in solubility between the desired compound and these impurities at varying temperatures.[6][7]
Part 2: The Recrystallization Workflow: A Troubleshooting Guide
This section is structured to follow the experimental process. Each stage includes common problems, their underlying causes, and validated solutions.
Stage 1: Solvent Selection
Choosing the correct solvent is the most critical step for a successful recrystallization.[8] The ideal solvent will dissolve the compound completely when hot but poorly when cold.
Q4: My crude product seems soluble in everything, or nothing at all. How do I select a starting solvent?
A4: This is a common challenge. A systematic approach is required. Given the compound's salt-like nature, start with polar solvents. Alcohols like isopropanol (IPA) or ethanol (EtOH) are excellent starting points.
Experimental Protocol: Solvent Screening
-
Place ~20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., isopropanol, ethanol, acetone, ethyl acetate, water) dropwise at room temperature, swirling after each drop.
-
Observation 1: If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.[6] It may, however, be useful as the "good" solvent in a binary pair.
-
Observation 2: If the compound does not dissolve, heat the test tube gently in a water bath.
-
Observation 3: If the compound dissolves when hot, it is a potential candidate . Allow it to cool to room temperature and then in an ice bath. If crystals form, you have found a good solvent.
-
Observation 4: If the compound remains insoluble even when hot, the solvent is unsuitable .
| Solvent | Boiling Point (°C) | Polarity | Suitability Rationale for Pyrrolidine-2-carbonitrile Tosylate |
| Isopropanol (IPA) | 82.6 | Polar Protic | Excellent Candidate. Often shows a steep solubility curve for organic salts. |
| Ethanol (EtOH) | 78.4 | Polar Protic | Good Candidate. Similar to IPA, good for dissolving at heat. |
| Water | 100.0 | Highly Polar | Poor Primary Solvent. Likely too polar; may dissolve the compound well at room temp.[1][9] Good as an anti-solvent. |
| Acetone | 56.0 | Polar Aprotic | Potential Candidate. Lower boiling point may limit the solubility differential. |
| Ethyl Acetate | 77.1 | Mid-Polarity | Likely a Poor Solvent. May be a good "anti-solvent" in a binary system with a more polar solvent. |
| Toluene | 110.6 | Non-Polar | Unsuitable as Primary Solvent. Good for removing non-polar impurities; can be used as an anti-solvent. |
| Heptane/Hexane | ~98 / ~69 | Non-Polar | Unsuitable as Primary Solvent. Will likely cause precipitation, not crystallization. Good for final crystal washing. |
Stage 2: Dissolution & Decolorization
Q5: My solution is deeply colored. Will recrystallization remove the color?
A5: Not always on its own. If the colored impurity has similar solubility to your product, it may co-crystallize. In this case, treatment with activated carbon is recommended.[7]
Protocol: Decolorization
-
After dissolving the crude product in the minimum amount of boiling solvent, remove the flask from the heat source.
-
Allow the solution to cool slightly below its boiling point to prevent violent frothing.
-
Add a very small amount of activated carbon (1-2% of the solute weight) to the hot solution.
-
Swirl the mixture and gently reheat to boiling for 2-5 minutes.
-
Proceed immediately to hot gravity filtration to remove the carbon. Caution: Never add carbon to a boiling solution.
Q6: The product is crystallizing in my funnel during hot filtration. What should I do?
A6: This is called premature crystallization and it happens when the solution cools in the funnel stem.[4]
-
Solution 1 (Best Practice): Use a stemless funnel.
-
Solution 2 (Preparation): Heat the filtration apparatus (funnel and receiving flask) in an oven before use. Place a small amount of the pure solvent in the receiving flask and keep it boiling gently on the hot plate during filtration; the refluxing solvent vapor will keep the funnel hot.[4]
-
Solution 3 (Recovery): If clogging occurs, add a small amount of hot solvent to the funnel to redissolve the crystals and wash them through. Be aware this will increase the total solvent volume and may slightly decrease your final yield.
Caption: Standard workflow for the recrystallization of an organic solid.
Stage 3: Crystallization & Isolation
Q7: My compound has "oiled out" instead of forming crystals. How do I fix this?
A7: "Oiling out" occurs when the solute's melting point is below the boiling point of the solvent, or when a high concentration of impurities significantly depresses the melting point.[10][11] The compound melts to form a liquid phase instead of crystallizing.
-
Cause: The solution is supersaturated at a temperature above the compound's melting point.
-
Solution 1 (Immediate): Reheat the solution until the oil redissolves completely. Add 10-20% more solvent to decrease the saturation point. Attempt to cool again, very slowly.
-
Solution 2 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites.[12]
-
Solution 3 (Seeding): If you have a pure crystal from a previous batch, add a tiny speck to the cooled solution to initiate crystallization.[7]
-
Solution 4 (Change Solvents): If the problem persists, the solvent is likely unsuitable. Choose a solvent with a lower boiling point or switch to a binary solvent system where the compound is less soluble.
Q8: No crystals are forming, even after cooling in an ice bath. What is wrong?
A8: This typically means one of two things: either the solution is not sufficiently saturated, or crystallization requires a higher energy barrier to begin.
-
Solution 1 (Increase Concentration): The most common reason is using too much solvent. Gently boil off a portion of the solvent (e.g., 15-25% of the volume) to increase the concentration and then attempt to cool again.[12]
-
Solution 2 (Induce Nucleation): Use the scratching or seeding techniques described in Q7.
-
Solution 3 (Patience): Sometimes crystallization is slow. Loosely cover the flask and leave it in a cold, undisturbed place (like a refrigerator) overnight.
Q9: My final yield is very low. How can I improve it?
A9: A low yield can result from several factors:
-
Using too much solvent: This is the most frequent cause. The more solvent used, the more product will remain dissolved in the mother liquor even when cold. Use the absolute minimum amount of boiling solvent required for dissolution.
-
Premature crystallization: Significant loss of product on the filter paper during hot filtration will reduce yield. (See Q6).
-
Washing with warm solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of the product. Always use a minimal amount of ice-cold solvent for the wash.[6]
-
High impurity load: If the crude material is very impure, the actual amount of desired product is lower than the starting weight, leading to a perceived low yield.
Caption: Decision tree for selecting a primary recrystallization solvent.
References
-
Ghosh, A. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]
- CN107501154B (2020). Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
- WO2022003405A1 (2022).
-
Ghosh, A. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. ResearchGate. [Link]
-
Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(5), 1369. [Link]
-
Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill. As cited in University of Colorado, Boulder, Organic Chemistry Lab Resources. [Link]
-
National Center for Biotechnology Information (2024). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. PubMed Central. [Link]
-
Jasperse, J. (n.d.). Recrystallization I. Chem 355 Handout. [Link]
-
LibreTexts Chemistry. (2023). Recrystallization. [Link]
-
Kim, H. Y., et al. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 57(1), 154-167. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4712728, Pyrrolidine-2-carbonitrile. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Wikipedia. (2024). Recrystallization (chemistry). [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]
-
University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]
-
Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(9), 629. [Link]
-
LibreTexts Chemistry. (2022). Troubleshooting (Crystallization). [Link]
Sources
- 1. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. web.mnstate.edu [web.mnstate.edu]
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- 8. edu.rsc.org [edu.rsc.org]
- 9. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Home Page [chem.ualberta.ca]
Technical Support Center: Synthesis of Alkyl Tosylates from Alcohols
A Guide for Researchers, Scientists, and Drug Development Professionals
The conversion of alcohols to alkyl tosylates is a cornerstone transformation in organic synthesis, converting a poor leaving group (-OH) into an excellent one (-OTs).[1][2] This enhanced leaving group ability makes tosylates versatile substrates for a wide range of nucleophilic substitution and elimination reactions.[3][4] While the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine appears straightforward, it is often accompanied by side reactions that can complicate purification and lower yields.[5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this important reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of alkyl tosylates.
Problem 1: Low or No Yield of the Desired Alkyl Tosylate
Possible Causes and Solutions:
-
Steric Hindrance: The rate of tosylation is highly sensitive to steric bulk around the hydroxyl group. Primary alcohols react fastest, followed by secondary alcohols. Tertiary alcohols are generally poor substrates for tosylation due to steric hindrance.[6]
-
Expert Insight: For sterically hindered secondary or tertiary alcohols, consider using a more reactive sulfonylating agent such as tresyl chloride or using a catalytic amount of a nucleophilic catalyst like 1-methylimidazole.[7]
-
-
Poor Quality Reagents:
-
Alcohol: Ensure your starting alcohol is dry. Water will react with TsCl, consuming the reagent and generating p-toluenesulfonic acid.
-
p-Toluenesulfonyl Chloride (TsCl): TsCl is moisture-sensitive and can hydrolyze over time to p-toluenesulfonic acid. Use freshly opened or properly stored TsCl. The quality of older TsCl can be checked by its melting point (65-69 °C).
-
Base (e.g., Pyridine): Use dry pyridine. Water in the pyridine will lead to the same issues as with the alcohol.
-
-
Inadequate Temperature Control: The reaction is typically carried out at 0 °C to room temperature.[4] For highly reactive alcohols, lower temperatures may be necessary to control the reaction rate and prevent side reactions. For less reactive, sterically hindered alcohols, elevated temperatures may be required, but this can also promote side reactions.[7]
-
Incorrect Stoichiometry: A slight excess of TsCl (typically 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the alcohol.[4]
Problem 2: Presence of an Alkene Impurity (Elimination Product)
Causality: The formation of an alkene byproduct occurs via an E2 elimination reaction, which competes with the desired tosylation.[8][9] This is more prevalent with secondary and tertiary alcohols, especially when using a sterically hindered or strong base at elevated temperatures. The tosylate itself, being an excellent leaving group, can be eliminated under the reaction conditions.[1]
dot
Caption: Competing pathways in the reaction of an alcohol with TsCl.
Preventative Measures:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if elimination is a significant problem. However, pyridine is often preferred as it can also act as a nucleophilic catalyst, accelerating the desired tosylation reaction.[10][11]
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C) to favor the tosylation reaction over elimination.[4]
-
Reaction Time: Monitor the reaction closely by TLC. Do not let the reaction proceed for an unnecessarily long time after the starting material is consumed, as this can lead to further side reactions of the product.
Problem 3: Presence of an Alkyl Chloride Impurity
Causality: The chloride ion generated from the reaction of the alcohol with TsCl can act as a nucleophile and displace the newly formed tosylate group in an SN2 reaction. This is particularly an issue for primary and some secondary tosylates.[3] Some studies have shown that benzyl alcohols with electron-withdrawing groups are particularly susceptible to this side reaction.[3]
dot
Caption: Formation of alkyl chloride as a side product.
Preventative Measures:
-
Alternative Reagents: If the formation of the alkyl chloride is a persistent issue, consider using p-toluenesulfonic anhydride instead of TsCl. This avoids the generation of chloride ions in the reaction mixture.[12]
-
Reaction Conditions: Running the reaction at lower temperatures can help to minimize this subsequent SN2 reaction.[13]
Problem 4: Inversion of Stereochemistry at a Chiral Center
Causality: The tosylation of an alcohol at a chiral center should proceed with retention of configuration because the C-O bond of the alcohol is not broken during the reaction.[14] If you observe inversion of stereochemistry, it is likely due to a double SN2 reaction sequence. For example, the initially formed tosylate could be displaced by a nucleophile present in the reaction mixture (like chloride), and then a second nucleophilic substitution could occur during workup or purification.
dot
Caption: Stereochemical outcome of tosylation.
Expert Recommendations:
-
To ensure retention of configuration, it is crucial to use reaction conditions that minimize subsequent SN2 reactions. This includes using pure reagents, maintaining low temperatures, and carefully monitoring the reaction progress.
-
If a subsequent SN2 reaction with inversion is desired, the tosylate is first isolated and then reacted with the chosen nucleophile in a separate step.[10][15]
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in the tosylation of alcohols?
A1: Pyridine serves two primary functions in this reaction.[14] Firstly, it acts as a base to neutralize the HCl that is formed as a byproduct of the reaction.[5] Secondly, pyridine can act as a nucleophilic catalyst. It can react with TsCl to form a highly reactive tosylpyridinium salt, which is then more readily attacked by the alcohol.[10][11] This catalytic role can be particularly important for less reactive alcohols.[12]
Q2: Are there alternatives to pyridine as a base?
A2: Yes, other bases such as triethylamine (TEA) can be used.[4] Sometimes, a combination of TEA and a catalytic amount of a more nucleophilic base like 4-dimethylaminopyridine (DMAP) is employed, especially for sterically hindered alcohols.[16] However, care must be taken as stronger, more hindered bases can favor the E2 elimination side reaction.
Q3: How can I purify my alkyl tosylate?
A3: Alkyl tosylates are often crystalline solids and can be purified by recrystallization.[3] If the product is an oil or if recrystallization is not effective, column chromatography on silica gel is a common purification method.[17] It is important to remove any residual pyridine or other amine bases before chromatography, as they can interfere with the separation. This can be achieved by washing the organic extract with dilute acid (e.g., 1M HCl), followed by a wash with a saturated sodium bicarbonate solution and then brine.[4]
Q4: My tosylate appears to be unstable. Why is this and how can I handle it?
A4: The stability of alkyl tosylates can vary significantly depending on their structure. Primary and secondary tosylates are generally stable enough to be isolated and stored, although they are reactive and should be kept in a cool, dry place. Tertiary tosylates are highly unstable and prone to elimination and substitution reactions, and are often generated and used in situ. The tosylate group is a very good leaving group, making the C-O bond susceptible to cleavage.[18]
Q5: Can I use other sulfonyl chlorides besides TsCl?
A5: Yes, other sulfonyl chlorides are frequently used to convert alcohols into good leaving groups.[5] The most common alternatives are:
-
Methanesulfonyl chloride (MsCl): Forms a mesylate (-OMs), which has similar reactivity to a tosylate.[5]
-
Trifluoromethanesulfonyl chloride (TfCl) or Triflic anhydride (Tf₂O): Forms a triflate (-OTf), which is an even better leaving group than a tosylate.[2] Triflates are often used when a very high level of reactivity is required.
Summary of Common Sulfonylating Agents
| Reagent | Leaving Group | Relative Reactivity |
| p-Toluenesulfonyl chloride (TsCl) | Tosylate (-OTs) | Excellent |
| Methanesulfonyl chloride (MsCl) | Mesylate (-OMs) | Excellent |
| Trifluoromethanesulfonyl chloride (TfCl) | Triflate (-OTf) | Superb |
Experimental Protocols
General Procedure for the Tosylation of a Primary Alcohol
-
To a solution of the alcohol (1.0 eq.) in dry dichloromethane (DCM, 10 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq.).[4]
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.[4]
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature.[4]
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude alkyl tosylate.[4]
-
Purify the crude product by recrystallization or column chromatography.
References
-
Reddit. (2021). Tosylation of Alcohols with Pyridine. [Link]
-
YouTube. (2022). Alcohols are converted to tosylates by treatment with p-toluene sulfonyl chloride. (TsCl) in the.... [Link]
-
Molecules. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
-
Journal of Chemical Education. (1996). The Discovery-Oriented Approach to Organic Chemistry. 5. Stereochemistry of E2 Elimination: Elimination of cis- and trans-2-Methylcyclohexyl Tosylate. [Link]
-
YouTube. (2019). E2 reactions on alcohols. [Link]
-
Organic-Synthesis.com. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
Jack Westin. (n.d.). Alcohols Important Reactions. [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]
-
YouTube. (2024). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. [Link]
-
OpenOChem Learn. (n.d.). Preparation of Alkyl Halides and Tosylates from Alcohols. [Link]
-
YouTube. (2021). Conversion of an Alcohol to a Tosylate. [Link]
-
University of Calgary. (n.d.). Ch8 : Tosylates. [Link]
-
Sciencemadness.org. (n.d.). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. [Link]
-
Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?. [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
-
ResearchGate. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]
-
Reddit. (2024). Can somebody link a procedure for making alkyl tosylates with TsCl?. [Link]
-
Chemistry LibreTexts. (2014). 10.3: Converting an Alcohol to a Sulfonate Ester. [Link]
-
Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]
-
Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]
-
Periodic Chemistry. (2019). Sulfonate Esters. [Link]
-
Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]
-
YouTube. (2020). 02.11 Formation of Sulfonate Esters from Alcohols. [Link]
-
PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jackwestin.com [jackwestin.com]
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- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
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- 16. researchgate.net [researchgate.net]
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- 18. periodicchemistry.com [periodicchemistry.com]
Troubleshooting low diastereoselectivity in proline-catalyzed aldol reactions
Technical Support Center: Proline-Catalyzed Aldol Reactions
Welcome to the technical support center for proline-catalyzed aldol reactions. This guide is designed for researchers, scientists, and drug development professionals who are seeking to optimize their experiments and troubleshoot common issues, particularly low diastereoselectivity. The following information is curated from leading scientific literature and practical experience to provide you with actionable insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Core Concepts
Question 1: What is the fundamental mechanism of the proline-catalyzed aldol reaction, and how does it dictate stereoselectivity?
Answer: The proline-catalyzed aldol reaction proceeds through an enamine mechanism, which is analogous to the function of Class I aldolase enzymes.[1][2] The catalytic cycle begins with the formation of an enamine intermediate from the reaction of the ketone donor with the secondary amine of the proline catalyst. This enamine then attacks the aldehyde acceptor. The stereochemical outcome of the reaction is determined during this C-C bond-forming step.[3]
The prevailing model for explaining the stereoselectivity is a Zimmerman-Traxler-like transition state.[4] In this model, the carboxylic acid group of proline plays a crucial role by forming a hydrogen bond with the aldehyde's carbonyl oxygen. This interaction creates a rigid, chair-like six-membered ring transition state that directs the facial selectivity of the enamine attack on the aldehyde, ultimately controlling the diastereoselectivity.[3][4]
Diagram: Proline-Catalyzed Aldol Reaction Mechanism
Caption: Catalytic cycle of the proline-catalyzed aldol reaction.
Troubleshooting Low Diastereoselectivity
Question 2: My reaction is yielding a nearly 1:1 mixture of syn and anti diastereomers. What is the most likely cause and how can I fix it?
Answer: Low diastereoselectivity is a common issue and can often be attributed to several key experimental parameters. The most impactful factors are typically the solvent, reaction temperature, and the structure of your substrates.
Initial Troubleshooting Steps:
-
Solvent Choice: Proline-catalyzed aldol reactions are highly sensitive to the solvent environment. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they can facilitate the desired transition state.[5] Protic solvents, such as methanol, can sometimes lead to poor stereocontrol.[5] However, it's worth noting that mixtures of solvents, like methanol/water, have shown to be effective in specific cases.[5] If you are using a non-polar or protic solvent, consider switching to a polar aprotic one.
-
Temperature Control: Lowering the reaction temperature often enhances diastereoselectivity by favoring the more ordered, lower-energy transition state. If your reaction is running at room temperature, try cooling it to 0 °C or even -20 °C. While this may slow down the reaction rate, the improvement in selectivity can be significant.[5]
-
Substrate Considerations: The steric bulk of both the ketone and aldehyde can influence the diastereomeric ratio.[6] Bulky substituents on either reactant can enhance facial discrimination in the transition state, leading to higher selectivity.[6] If your substrates are sterically unhindered, achieving high diastereoselectivity can be more challenging.
Question 3: I've tried changing the solvent and lowering the temperature, but my diastereoselectivity is still poor. What are my next steps?
Answer: If basic troubleshooting doesn't resolve the issue, you may need to delve deeper into the reaction conditions and consider more advanced strategies.
Advanced Troubleshooting Workflow:
Caption: Stepwise approach for advanced troubleshooting.
Detailed Exploration of Advanced Strategies:
-
Additives: The presence of additives can significantly influence the reaction outcome.
-
Catalyst Loading: While typically used in catalytic amounts (10-30 mol%), varying the proline loading can impact the reaction. In some cases, higher catalyst loading might be beneficial, but be mindful of potential side reactions.
-
Reagent Purity: Ensure the purity of your starting materials and solvent. Impurities can interfere with the catalytic cycle and negatively affect selectivity. Aldehydes, in particular, can be prone to oxidation to carboxylic acids, which can disrupt the reaction.
-
Alternative Proline Derivatives: If unmodified proline is not providing the desired selectivity, consider exploring proline derivatives. Catalysts with bulky substituents can enhance steric control and improve diastereoselectivity.[8]
Data-Driven Optimization
Question 4: How does the choice of solvent quantitatively affect the diastereomeric ratio (anti/syn)?
Answer: The effect of solvent on diastereoselectivity can be substantial. Below is a table summarizing typical results for the reaction between cyclohexanone and 4-nitrobenzaldehyde, illustrating this point.
| Solvent | Temperature (°C) | anti/syn Ratio | Enantiomeric Excess (ee, %) of anti isomer |
| DMSO | 25 | 95:5 | >99 |
| DMF | 25 | 93:7 | 98 |
| CH3CN | 25 | 90:10 | 97 |
| CHCl3 | 25 | 85:15 | 95 |
| MeOH | 25 | 70:30 | 85 |
| MeOH/H2O (4:1) | 25 | 92:8 | >99 |
Note: These are representative values and can vary based on specific substrates and reaction conditions. Data compiled from multiple sources for illustrative purposes.[5]
As the table indicates, polar aprotic solvents generally favor the formation of the anti product with high stereoselectivity. The use of a methanol/water mixture can also be highly effective.[5]
Experimental Protocols
Question 5: Can you provide a general, step-by-step protocol for optimizing the diastereoselectivity of a proline-catalyzed aldol reaction?
Answer: Certainly. The following is a general protocol for a small-scale optimization screen.
Protocol: Optimization of Diastereoselectivity
-
Reagent Preparation:
-
Ensure the aldehyde is purified (e.g., by distillation or chromatography) to remove any acidic impurities.
-
Use anhydrous solvents, unless water is being investigated as an additive.
-
Dry all glassware thoroughly.
-
-
Reaction Setup (Example for a single optimization point):
-
To a clean, dry vial equipped with a magnetic stir bar, add (S)-proline (e.g., 0.1 mmol, 20 mol%).
-
Add the ketone (e.g., 2.5 mmol, 5 equivalents).
-
Add the chosen solvent (e.g., 1.0 mL).
-
Stir the mixture at the desired temperature (e.g., 0 °C) for 10-15 minutes to allow for catalyst dissolution and pre-formation of the enamine.
-
Add the aldehyde (0.5 mmol, 1 equivalent) to the reaction mixture.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Note that prolonged reaction times can sometimes lead to decreased diastereoselectivity due to retro-aldol reactions or epimerization.[9]
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio and enantiomeric excess of the crude product using ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC), respectively.
-
-
Parallel Optimization:
-
Set up parallel reactions to screen different solvents (e.g., DMSO, DMF, CH3CN, CHCl3) and temperatures (e.g., 25 °C, 0 °C, -20 °C) simultaneously to efficiently identify optimal conditions.
-
References
-
Celestini, F., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(21), 5190. [Link]
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. [Link]
-
LibreTexts Chemistry. (2021). 10.1: Chiral Proline Based Reactions. [Link]
-
Houk, K. N., et al. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 123(29), 7166–7173. [Link]
-
ResearchGate. (n.d.). Alternative proposed mechanisms for proline-catalyzed aldol reactions. [Link]
-
University of Illinois Urbana-Champaign. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. [Link]
-
University of Saskatchewan. (n.d.). PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. [Link]
-
Organic Chemistry Portal. (n.d.). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. [Link]
-
PubMed. (2012). Switching diastereoselectivity in proline-catalyzed aldol reactions. [Link]
-
List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 99(25), 15833–15836. [Link]
-
Arnó, M., & Domingo, L. R. (2005). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. The Journal of Organic Chemistry, 70(26), 10896–10903. [Link]
-
Singleton, D. A., & Wang, Z. (2005). Isotope Effects Reveal the Mechanism of Enamine Formation in l-Proline-Catalyzed α-Amination of Aldehydes. Journal of the American Chemical Society, 127(19), 6953–6958. [Link]
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Technical Support Center: Stereoselective Synthesis of Chiral Pyrrolidines
Welcome to the Technical Support Center for the synthesis of chiral pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during the synthesis of these vital heterocyclic compounds. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its stereochemistry is often crucial for biological activity.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent racemization and achieve high enantiomeric purity in your synthetic routes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding racemization in chiral pyrrolidine synthesis.
Q1: What is racemization and why is it a significant problem in the synthesis of chiral pyrrolidines?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate).[3] In drug development, the two enantiomers of a chiral molecule often exhibit different biological activities, with one being therapeutic and the other potentially inactive or even harmful.[3] Therefore, controlling stereochemistry is critical, and racemization can lead to a loss of the desired therapeutic effect and introduce impurities that are difficult to separate.
Q2: What are the most common causes of racemization when working with proline derivatives?
A2: Proline and its derivatives are common starting materials for chiral pyrrolidines.[4] Racemization often occurs at the α-carbon (C2 position) due to the acidity of the α-proton. Factors that promote racemization include:
-
Harsh reaction conditions: Elevated temperatures, strong bases, or prolonged reaction times can facilitate the deprotonation-reprotonation mechanism that leads to racemization.
-
Certain coupling reagents: Some peptide coupling reagents, especially when used with additives like 1-hydroxybenzotriazole (HOBt), have been shown to induce racemization in proline esters.[5]
-
Intermediate formation: The formation of intermediates that planarize the stereocenter, such as enolates or iminiums, can lead to a loss of stereochemical information.
Q3: Are there general strategies to minimize racemization?
A3: Yes, several general strategies can be employed:
-
Mild Reaction Conditions: Whenever possible, use lower temperatures and shorter reaction times.
-
Choice of Protecting Groups: The appropriate selection of nitrogen protecting groups (e.g., Boc, Cbz) can influence the stability of the stereocenter. Carbamates are often preferred as they can reduce the acidity of the α-proton compared to other groups.[6]
-
Racemization-Free Coupling Reagents: Utilize modern coupling reagents designed to suppress racemization during amide bond formation.[7]
-
Biocatalysis: Enzymatic methods can offer highly stereoselective transformations under mild conditions, often avoiding racemization completely.[8][9]
II. Troubleshooting Guides
This section provides detailed solutions to specific experimental problems encountered during the synthesis of chiral pyrrolidines.
Guide 1: Loss of Enantiomeric Excess (e.e.) During Amide Coupling Reactions
Problem: You are coupling an N-protected proline derivative with an amine, and you observe a significant drop in the enantiomeric excess of your pyrrolidine product.
Root Cause Analysis: Amide bond formation involving α-amino acids is susceptible to racemization, particularly if the carboxylic acid is activated.[8][9] The mechanism often involves the formation of an oxazolone intermediate, which has an acidic proton at the chiral center. Deprotonation by a base, followed by reprotonation, can lead to racemization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization during amide coupling.
Detailed Protocols & Explanations:
-
Step 1: Re-evaluate Your Coupling Reagents.
-
Causality: Standard carbodiimides like EDC, when used with HOBt, can sometimes promote racemization in sensitive substrates like proline phenacyl esters.[5] The HOBt can act as a catalyst for racemization.[5]
-
Protocol: Consider switching to coupling reagents known for low racemization potential, such as COMU, HATU, or T3P.[7] These reagents often activate the carboxylic acid in a way that is less prone to forming the problematic oxazolone intermediate.
-
-
Step 2: Scrutinize the Base.
-
Causality: The presence of a strong or excess base (e.g., triethylamine, DIPEA) can readily deprotonate the oxazolone intermediate, leading to racemization.
-
Protocol: Use a hindered base like 2,4,6-collidine, or use the minimum stoichiometric amount of base required. In some cases, the amine substrate itself is basic enough, and no additional base is needed.
-
-
Step 3: Optimize Solvent and Temperature.
-
Causality: Polar aprotic solvents like DMF can stabilize charged intermediates that may facilitate racemization. Lower temperatures slow down the rate of epimerization.
-
Protocol: Switch from DMF to less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[5] Perform the reaction at 0 °C or even lower temperatures (-15 °C) to minimize the risk of racemization.
-
Data Summary: Impact of Reaction Conditions on Racemization
| Parameter | Condition A (High Racemization) | Condition B (Low Racemization) | Rationale |
| Coupling Reagent | EDC/HOBt | HATU | HATU is known to suppress racemization. |
| Base | Triethylamine (2.0 eq) | DIPEA (1.1 eq) | A hindered base and near-stoichiometric amounts reduce side reactions. |
| Solvent | DMF | DCM | Less polar solvent disfavors racemization intermediates.[5] |
| Temperature | Room Temperature | 0 °C | Lower temperature slows the rate of epimerization.[10] |
Guide 2: Racemization During Cyclization to Form the Pyrrolidine Ring
Problem: You are performing an intramolecular cyclization to form a chiral pyrrolidine ring, and the product shows significant racemization.
Root Cause Analysis: Intramolecular reactions, such as SN2 cyclizations or Michael additions, can be subject to racemization if the reaction conditions allow for equilibration of the stereocenter.[1] This is particularly true if a carbanion or enolate intermediate is formed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for racemization during cyclization.
Detailed Protocols & Explanations:
-
Step 1: Choose the Right Base.
-
Causality: Strong, nucleophilic bases can lead to side reactions and may promote equilibration.
-
Protocol: Employ a strong, non-nucleophilic, hindered base such as lithium hexamethyldisilazide (LiHMDS) or potassium tert-butoxide. These bases are effective at deprotonation but are less likely to participate in unwanted side reactions.
-
-
Step 2: Implement Strict Temperature Control.
-
Causality: Many racemization processes have a significant activation energy barrier. Performing the reaction at very low temperatures can effectively halt these pathways.
-
Protocol: Conduct the deprotonation and cyclization at -78 °C (dry ice/acetone bath). Add the base slowly to the substrate solution to avoid localized heating.
-
-
Step 3: Minimize Reaction Time.
-
Causality: Prolonged exposure to basic conditions can increase the likelihood of racemization, even at low temperatures.
-
Protocol: Monitor the reaction progress closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Once the starting material is consumed, quench the reaction promptly.
-
-
Step 4: Control the Quench.
-
Causality: A poorly controlled quench can lead to temperature fluctuations and unwanted side reactions.
-
Protocol: Quench the reaction at low temperature by adding a proton source, such as a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature slowly.
-
Guide 3: Maintaining Stereochemical Integrity with Asymmetric Catalysis
Problem: Your asymmetric catalytic reaction to synthesize a chiral pyrrolidine is providing low enantioselectivity.
Root Cause Analysis: The success of an asymmetric catalytic reaction is highly dependent on the precise structure of the catalyst, the substrate, and the reaction conditions. Low enantioselectivity can result from a poorly matched catalyst-substrate pair, catalyst inhibition, or competing non-catalyzed background reactions.
Troubleshooting Workflow:
Caption: Workflow for optimizing asymmetric catalytic reactions.
Detailed Protocols & Explanations:
-
Step 1: Catalyst and Ligand Screening.
-
Causality: The chiral ligand is the primary source of stereochemical induction. A small change in the ligand structure can have a profound impact on the enantioselectivity.
-
Protocol: If using a metal catalyst with a chiral ligand, screen a variety of ligands with different steric and electronic properties. For example, in copper-catalyzed reactions, different chiral diamine or phosphine ligands can be tested.[11][12]
-
-
Step 2: Solvent Optimization.
-
Causality: The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies of the competing diastereomeric pathways.
-
Protocol: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, DCM, diethyl ether). Sometimes, a mixture of solvents provides the best results.
-
-
Step 3: Temperature and Concentration Effects.
-
Causality: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state with the lower activation energy. Concentration can affect the aggregation state of the catalyst and the rate of the background reaction.
-
Protocol: Systematically vary the reaction temperature (e.g., from room temperature down to -78 °C). Investigate the effect of substrate and catalyst concentration; higher dilutions can sometimes suppress a competing bimolecular background reaction.
-
-
Step 4: The Role of Additives.
-
Causality: Additives can act as co-catalysts, scavenge inhibitors, or modify the active catalytic species.
-
Protocol: In some systems, the addition of a Lewis acid or base, or a salt, can have a beneficial effect on enantioselectivity. This needs to be explored on a case-by-case basis.
-
III. Advanced Strategies for Preventing Racemization
For particularly challenging syntheses, consider these advanced strategies:
-
Dynamic Kinetic Resolution (DKR): This powerful technique combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[3][13] This allows for the theoretical conversion of a racemate into a single enantiomer in up to 100% yield.[13] This often involves a combination of an enzyme for the stereoselective reaction and a metal catalyst for the racemization.[13]
-
Chiral Pool Synthesis: Start with a readily available, enantiomerically pure natural product that already contains the desired pyrrolidine stereocenter(s), such as L-proline or 4-hydroxy-L-proline.[4] This approach avoids the need to create the stereocenter and focuses on functional group transformations that do not affect the existing chiral centers.[4]
-
Organocatalysis: Chiral small molecules, particularly proline and its derivatives, can be excellent catalysts for the enantioselective synthesis of substituted pyrrolidines. These methods often proceed under mild conditions and can provide high levels of stereocontrol.
By systematically applying the principles and protocols outlined in this guide, you can effectively troubleshoot and prevent racemization in your chiral pyrrolidine syntheses, leading to higher yields and enantiopurities of your target molecules.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available from: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. Available from: [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. Available from: [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. Available from: [Link]
-
Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry (RSC Publishing). Available from: [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Available from: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Biosynthesis and racemization of proline and hydroxyprolines, adapted from. ResearchGate. Available from: [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. Available from: [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. Available from: [Link]
-
Organic & Biomolecular Chemistry. RSC Publishing. Available from: [Link]
-
Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. Journal of the American Chemical Society. Available from: [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. Nature. Available from: [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. Available from: [Link]
-
Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. Available from: [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available from: [Link]
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. NIH. Available from: [Link]
-
Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. ResearchGate. Available from: [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. Available from: [Link]
-
Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. PMC. Available from: [Link]
-
The problem of racemization in drug discovery and tools to predict it. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 5. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolidine synthesis [organic-chemistry.org]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Recrystallization of Tosylate Salts: A Technical Support Guide
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the recrystallization of tosylate salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure, crystalline tosylate salts. My aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively.
Frequently Asked Questions (FAQs)
Q1: Why can the recrystallization of tosylate salts be so challenging?
The recrystallization of tosylate salts can be particularly challenging due to a combination of factors related to their molecular structure. The tosyl group, with its bulky aromatic ring and polar sulfonate ester functional group, imparts a unique blend of polar and non-polar characteristics to the molecule. This can lead to complex solubility profiles in common organic solvents. Furthermore, the presence of various functional groups in the rest of the molecule can significantly influence its crystallization behavior, making a "one-size-fits-all" approach to solvent selection and crystallization conditions ineffective.
Q2: What are the most common problems encountered during the recrystallization of tosylate salts?
The most frequently reported issues include:
-
"Oiling out": The compound separates from the solution as a liquid (an oil) rather than a solid. This is a significant problem because the oil can trap impurities, which are then incorporated into the solid when it eventually forms, defeating the purpose of recrystallization.
-
Poor crystal growth or no crystallization: The solution becomes supersaturated upon cooling, but no crystals form. This can be due to the presence of impurities that inhibit nucleation or the high solubility of the tosylate salt in the chosen solvent even at low temperatures.
-
Formation of multiple polymorphs: The same tosylate salt may crystallize in different crystal lattice arrangements, known as polymorphs.[1][2] Different polymorphs can have distinct physical properties, such as solubility and melting point, which can be a critical issue in pharmaceutical development.[1][2]
-
Persistent impurities: Even after recrystallization, the final product may still be contaminated with starting materials (e.g., p-toluenesulfonyl chloride), by-products, or residual solvents.
Q3: How does the tosyl group itself influence crystallization?
The tosyl group has a significant impact on the crystallization process. Its large, rigid aromatic ring can facilitate π-π stacking interactions in the crystal lattice, which can promote crystallization. However, the polar sulfonate group can interact strongly with polar solvents, potentially keeping the molecule in solution.[3][4] The interplay between these opposing characteristics dictates the solubility and crystallization behavior of the tosylate salt.
Troubleshooting Guides
Problem 1: "Oiling Out" - The Persistent Liquid Phase
"Oiling out" occurs when a compound's melting point is lower than the temperature of the solution from which it is trying to crystallize.[5] The resulting oil is often a better solvent for impurities than the crystallization solvent itself.
-
Increase the Solvent Volume: The primary reason for oiling out is that the solution becomes supersaturated at a temperature above the compound's melting point. By adding more solvent, you decrease the saturation temperature, allowing crystallization to occur at a lower temperature where the compound is a solid.[5]
-
Slow Down the Cooling Rate: Rapid cooling can lead to a sudden high level of supersaturation, favoring the formation of an oil. Slow, controlled cooling allows the molecules to orient themselves into a crystal lattice.
-
Employ a Mixed Solvent System: A carefully chosen mixed solvent system can be highly effective. Start by dissolving your tosylate salt in a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. This indicates the saturation point. A small addition of the "good" solvent will clarify the solution, which can then be cooled slowly.
-
Solvent Selection: Choose a "good" solvent that readily dissolves the tosylate salt at room temperature (e.g., ethyl acetate, acetone) and a "poor" solvent in which the salt is much less soluble (e.g., hexane, heptane). The two solvents must be miscible.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude tosylate salt in the minimum amount of the "good" solvent at room temperature.
-
Heating: Gently heat the solution to just below the boiling point of the lower-boiling solvent.
-
Addition of "Poor" Solvent: While stirring, add the "poor" solvent dropwise to the hot solution until a faint, persistent cloudiness (turbidity) is observed.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this initial cooling phase.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.
Problem 2: No Crystal Formation
Failure to crystallize upon cooling indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of the pure crystalline product, add a tiny seed crystal to the cooled solution. This provides a template for further crystal growth.
-
-
Increase Supersaturation:
-
Solvent Evaporation: If the tosylate salt is too soluble, you can increase the concentration by slowly evaporating some of the solvent.
-
Change Solvent System: Your chosen solvent may be too good. Repeat the recrystallization with a solvent in which the tosylate salt is less soluble.
-
Problem 3: Persistent Impurities
Impurities can be carried through the recrystallization process if they have similar solubility profiles to the desired compound or if they are trapped within the crystal lattice.
-
Insoluble Impurities: If you observe insoluble material in the hot solution, perform a hot filtration. This involves filtering the hot, saturated solution through a pre-warmed funnel to remove the insoluble impurities before allowing the filtrate to cool.
-
Highly Soluble Impurities: These should remain in the mother liquor after crystallization. Ensure that you are not using an excessive amount of solvent, as this will also keep more of your product in solution. A second recrystallization may be necessary.
-
Structurally Similar Impurities: These are the most challenging to remove. A different recrystallization solvent or a different purification technique (e.g., column chromatography) may be required.
-
Residual p-Toluenesulfonyl Chloride: If unreacted tosyl chloride is a contaminant, it can sometimes be removed by washing the crude product with a solvent in which the tosylate salt is insoluble but the tosyl chloride is soluble (e.g., cold hexanes).
Systematic Solvent Selection
Choosing the right solvent is the most critical step in a successful recrystallization. An ideal solvent will dissolve the tosylate salt completely at its boiling point but only sparingly at room temperature or below.
Solvent Polarity and Functional Group Considerations
The principle of "like dissolves like" is a good starting point.[6] Tosylate salts possess both a non-polar aromatic ring and a polar sulfonate group. Therefore, solvents of intermediate polarity are often a good choice.
-
Protic Solvents (e.g., Ethanol, Methanol): These can form hydrogen bonds with the sulfonate oxygen atoms, which can increase solubility.[3][4] They are often good choices for tosylate salts with other polar functional groups.
-
Aprotic Polar Solvents (e.g., Ethyl Acetate, Acetone): These solvents can interact with the polar parts of the molecule without the strong hydrogen bonding of protic solvents. Ethyl acetate is frequently a successful solvent for the recrystallization of tosylates.[7]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These are generally poor solvents for tosylate salts on their own but are excellent as "anti-solvents" in mixed solvent systems.
Data-Driven Solvent Selection
While predictive models for solubility are complex, a systematic experimental approach is highly effective.
-
Preparation: Place approximately 20-30 mg of your crude tosylate salt into several small test tubes.
-
Solvent Addition: To each test tube, add a different solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature, vortexing after each addition.
-
Room Temperature Solubility: Observe if the solid dissolves in about 0.5 mL of the solvent at room temperature. If it does, that solvent is likely too good for recrystallization.
-
Hot Solubility: For the solvents that did not dissolve the solid at room temperature, heat the test tubes in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
Cooling and Crystallization: Allow the hot solutions to cool to room temperature and then in an ice bath. Observe which solvents yield a good quantity of crystals.
-
Evaluation: The best solvent is one that requires a minimal amount of hot solvent to dissolve the compound and gives a high recovery of crystals upon cooling.
| Solvent Class | Examples | Suitability for Tosylate Salts | Rationale |
| Protic | Ethanol, Methanol, Isopropanol | Often suitable, especially for tosylates with other polar groups. | Can hydrogen bond with the sulfonate group, but the alkyl chain can interact with the non-polar parts of the tosylate. |
| Aprotic Polar | Ethyl Acetate, Acetone, Acetonitrile | Frequently a good choice. | Balances the polarity needed to dissolve the salt at high temperatures without being too strong a solvent at low temperatures. |
| Non-Polar | Hexane, Heptane, Toluene | Generally poor solvents alone, but excellent as anti-solvents. | Primarily interact with the non-polar regions of the molecule, leading to low solubility. |
| Halogenated | Dichloromethane, Chloroform | Can be effective, but often too good of a solvent. | Use with caution due to potential health and environmental concerns. |
Controlling Polymorphism
The formation of different polymorphs is a thermodynamic and kinetic phenomenon. Control over polymorphism can be achieved by carefully manipulating the crystallization conditions.[1][2]
-
Solvent Choice: Different solvents can stabilize different polymorphs. Therefore, screening a variety of solvents is crucial if polymorphism is a concern.
-
Cooling Rate: Slower cooling rates generally favor the formation of the most thermodynamically stable polymorph. Rapid cooling can trap less stable (metastable) polymorphs.
-
Seeding: Introducing a seed crystal of the desired polymorph can direct the crystallization towards that form.
Diagrammatic Workflows
Troubleshooting Flowchart for Tosylate Salt Recrystallization
Caption: A flowchart for troubleshooting common issues in tosylate salt recrystallization.
Decision Tree for Solvent Selection
Caption: A decision tree to guide the selection of a suitable recrystallization solvent.
References
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
- Stahly, G. P. (2007). A survey of cocrystals, salts, and polymorphs of active pharmaceutical ingredients. Crystal Growth & Design, 7(6), 1007-1026.
- Hunter, C. A. (2004). Quantifying intermolecular interactions: guidelines for the molecular recognition community.
-
LibreTexts. (2023). Recrystallization. [Link]
- Urwin, S. J., Levilain, G., Marziano, I., Merritt, J. M., Houson, I., & ter Horst, J. H. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(8), 1443–1456.
- van der Leek, Y., et al. (2017). Predicting the solubility of organic salts in solvent/anti-solvent mixtures. CrystEngComm, 19(3), 479-488.
- Girolami, G. S. (2002).
- Hoogenboom, R., et al. (2009). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Australian Journal of Chemistry, 62(8), 839-845.
- Kazemi, F., et al. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Tetrahedron, 63(23), 5083-5087.
- Slater, M. J., et al. (2000). Salt and polymorph selection strategy based on the biopharmaceutical classification system for early pharmaceutical development. Pharmaceutical development and technology, 5(2), 223-233.
- Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids. CRC press.
- Jeffrey, G. A. (1997). An introduction to hydrogen bonding. Oxford university press.
-
LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Chad's Prep. (2018). 12.5c Formation of Tosylate Esters. [Link]
-
PubChem. Ethyl Acetate. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
- Goud, N. R., et al. (2021). Unexpected Salt/Cocrystal Polymorphism of the Ketoprofen–Lysine System: Discovery of a New Ketoprofen–l-Lysine Salt Polymorph with Different Physicochemical and Pharmacokinetic Properties. Pharmaceuticals, 14(6), 569.
- Serra, J., et al. (2023).
-
White Rose Research Online. (2016). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. [Link]
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University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]
-
ACS Publications. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. [Link]
-
NIH. (2021). Unexpected Salt/Cocrystal Polymorphism of the Ketoprofen–Lysine System: Discovery of a New Ketoprofen–l-Lysine Salt Polymorph with Different Physicochemical and Pharmacokinetic Properties. [Link]
-
ACS Publications. (2020). The Salt−Cocrystal Continuum: The Influence of Crystal Structure on Ionization State. [Link]
-
NIH. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
-
ResearchGate. (2014). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. [Link]
-
Sciencemadness.org. (2014). recrystallization -- general techniques of purifying hygroscopic chemicals. [Link]
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Technical Support Center: Best Practices for Handling and Storing Tosyl Chloride
Welcome to the technical support guide for p-toluenesulfonyl chloride (tosyl chloride, TsCl). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this essential reagent. Here, we address common questions and troubleshoot potential experimental issues in a direct, question-and-answer format, grounded in established safety protocols and organic chemistry principles.
Part 1: Frequently Asked Questions (FAQs)
This section covers the fundamental aspects of tosyl chloride that every user should know before bringing it into the lab.
Q1: What is tosyl chloride and what is its primary use in a laboratory setting?
A1: Tosyl chloride is a versatile reagent widely used in organic synthesis.[1] Its principal application is to convert alcohols into p-toluenesulfonate esters (tosylates).[1][2] This is a critical step because the hydroxyl group (-OH) of an alcohol is a poor leaving group in nucleophilic substitution reactions.[2] By converting it to a tosylate (-OTs), it becomes an excellent leaving group, facilitating a wide range of subsequent substitution and elimination reactions.[3] It is also commonly used to prepare sulfonamides from primary and secondary amines.[1]
Q2: What are the primary hazards associated with tosyl chloride?
A2: Tosyl chloride is a hazardous substance that requires careful handling. It is classified as corrosive and can cause severe skin burns and serious eye damage.[4] It is also a lachrymator, meaning it irritates the eyes and can cause tearing.[4] A significant chemical hazard is its reactivity with water. Upon contact with moisture, it hydrolyzes to form p-toluenesulfonic acid and corrosive hydrogen chloride (HCl) gas.[5] Therefore, preventing exposure to moisture is critical for both safety and maintaining the reagent's integrity.[5][6]
Q3: What is the correct way to store a new or opened bottle of tosyl chloride?
A3: Proper storage is crucial to maintain the stability and reactivity of tosyl chloride. The key is to protect it from moisture.[4][6][7] It should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[6] For long-term stability, storing under an inert gas like nitrogen or argon is highly recommended.[4][8][7]
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon).[4][8][7] | Prevents reaction with atmospheric moisture. |
| Temperature | Store in a cool place.[8][7] | Minimizes decomposition and pressure buildup. |
| Location | Dry, well-ventilated area.[6][7] | Ensures a moisture-free environment and safety. |
| Container | Keep container tightly closed;[4][8][6] use original packaging. | Prevents moisture ingress. |
| Incompatibilities | Keep away from water/moist air, strong bases, and strong oxidizing agents.[6] Do not store in metal containers.[4][6] | Avoids hazardous reactions and degradation. |
Q4: How does exposure to moisture affect tosyl chloride and my experiments?
A4: Exposure to moisture leads to the hydrolysis of tosyl chloride into p-toluenesulfonic acid (TsOH) and hydrogen chloride (HCl). This degradation is a primary cause of failed tosylation reactions.[9] The presence of the acidic byproduct, TsOH, can complicate the reaction mixture, and more importantly, the consumption of TsCl by water reduces the amount of active reagent available for your substrate, leading to low or no product yield.[9]
Caption: Safe Quenching Workflow for Tosylation Reactions.
Part 3: Experimental Protocols
Protocol 1: Purification of Aged Tosyl Chloride by Recrystallization
This protocol should be performed in a chemical fume hood with appropriate PPE.
-
Dissolution: In a fume hood, dissolve the aged tosyl chloride (e.g., 10 g) in a minimal amount of a suitable solvent like chloroform (approx. 25 mL) or hot hexane. [9]2. Insoluble Removal: If there is an insoluble white solid (likely p-toluenesulfonic acid), perform a hot filtration to remove it.
-
Precipitation: To the filtered solution, add a non-polar solvent like petroleum ether (approx. 5 volumes, e.g., 125 mL) until the solution becomes cloudy, indicating the start of precipitation.
-
Crystallization: Allow the solution to stand, preferably at a reduced temperature (e.g., 4 °C), to allow for the formation of pure tosyl chloride crystals.
-
Isolation: Collect the white crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold petroleum ether and dry them thoroughly under a high vacuum to remove all residual solvent. Store the purified reagent in a desiccator under an inert atmosphere.
Protocol 2: Safe Quenching and Work-up of a Tosylation Reaction
This protocol assumes the reaction was run in an anhydrous organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Once the reaction is deemed complete by TLC or LCMS analysis, place the reaction flask in an ice-water bath and cool to 0 °C.
-
Quenching: While stirring, slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or cold water dropwise. You may observe gas evolution (CO₂ if using bicarbonate) and an exothermic reaction. Maintain the temperature below 10 °C.
-
Hydrolysis: Continue stirring the biphasic mixture at 0 °C for 15-30 minutes to ensure all residual tosyl chloride is hydrolyzed.
-
Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic layer, you may need to dilute it with more organic solvent.
-
Washing: Wash the organic layer sequentially with water, dilute acid (e.g., 1M HCl, to remove amine bases), and finally with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the crude product.
Protocol 3: Small Spill Clean-up Procedure
For spills of solid tosyl chloride (< 5 grams).
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If necessary, restrict access to the area. [7]2. Wear PPE: Don appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection. [7]3. Containment: Do NOT use water. [6]Carefully sweep up the spilled solid material using non-sparking tools. [8]Avoid creating dust. [6][7]4. Collection: Place the swept material into a suitable, labeled, and closed container for hazardous waste disposal. [8][7]5. Decontamination: Wipe the spill area with a cloth dampened with an inert solvent (e.g., acetone), and place the cloth in the hazardous waste container.
-
Disposal: Dispose of the waste container according to institutional and local regulations.
References
-
p-TOLUENESULFONYL CHLORIDE - ICSC: 1762. International Labour Organization. [Link]
-
Ashenhurst, J. (2023). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]
-
p-Toluenesulfonamides. Organic Chemistry Portal. [Link]
-
Tosylation problem. Any thoughts? (2013). Reddit r/chemistry. [Link]
-
Smith, A. M., et al. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e.g., filter paper. Tetrahedron Letters. [Link]
-
What is the role and mechanism of action of tosyl chloride in organic synthesis? (2012). ResearchGate. [Link]
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- 9. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Novel Proline-Based Chiral Ionic Liquids in Asymmetric Catalysis
In the ever-evolving landscape of asymmetric synthesis, the quest for efficient, recyclable, and environmentally benign catalysts is paramount. Proline, a naturally occurring chiral amino acid, has long been recognized as a powerful organocatalyst.[1][2] However, its application in industrial settings can be hampered by challenges related to catalyst separation and reuse.[2][3] The advent of chiral ionic liquids (CILs) offers a promising solution, immobilizing the catalytic prowess of proline within a tunable and recyclable ionic liquid framework.[4][5][6] This guide provides an in-depth assessment of the performance of novel proline-based chiral ionic liquids, comparing them with traditional proline catalysis and other alternatives, supported by experimental data and established protocols.
The Architectural Advantage of Proline-Based Chiral Ionic Liquids
Proline's catalytic efficacy stems from its secondary amine functionality and carboxylic acid group, which act in concert to facilitate key bond formations through enamine or iminium ion intermediates.[1][2] By incorporating the proline moiety into the cationic or anionic component of an ionic liquid, we create a "task-specific" catalyst.[7] This architectural design not only retains the catalytic activity of proline but also imparts the unique physicochemical properties of ionic liquids, such as negligible vapor pressure, high thermal stability, and excellent solvating power for a wide range of reactants.[5][8]
A key advantage of these novel CILs is the potential to tune their performance by modifying the counter-ion or the substituents on the proline core. This allows for the optimization of solubility, viscosity, and catalytic activity for specific applications.
Synthesis and Characterization of a Representative Proline-Based CIL
The synthesis of proline-based CILs is often straightforward, typically involving acid-base neutralization or ion exchange reactions.[8][9] Here, we detail a general, two-step synthesis for a representative proline-based CIL where L-proline constitutes the anionic component, a design that has shown considerable promise in asymmetric Michael additions.[8]
Experimental Protocol: Synthesis of [Choline][Pro-COO⁻]
Materials:
-
L-proline
-
Choline hydroxide solution (45 wt. % in water)
-
Methanol
-
Diethyl ether
-
Deionized water
Procedure:
-
Neutralization: In a round-bottom flask, dissolve L-proline (1.0 eq.) in a minimal amount of deionized water. To this solution, add choline hydroxide solution (1.0 eq.) dropwise at 0 °C with continuous stirring.
-
Solvent Removal: The reaction mixture is stirred at room temperature for 2 hours. The water and any excess methanol are then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting viscous liquid is washed multiple times with diethyl ether to remove any unreacted starting materials.
-
Drying: The purified ionic liquid is dried under high vacuum at 60-70 °C for several hours to remove any residual water and solvent.
-
Characterization: The final product, a viscous liquid at room temperature, is characterized by ¹H and ¹³C NMR spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and elemental analysis to confirm its structure and purity.[8]
Performance Assessment in Asymmetric Michael Addition
To objectively assess the performance of our novel proline-based CIL, we will use the asymmetric Michael addition of cyclohexanone to β-nitrostyrene as a model reaction. This reaction is a benchmark for evaluating the efficacy of chiral organocatalysts.[7][8] We will compare the performance of our synthesized [Choline][Pro-COO⁻] with L-proline and a proline-functionalized magnetic nanoparticle catalyst as a representative heterogeneous alternative.
Experimental Workflow
Caption: Experimental workflow for the comparative assessment of catalysts in the asymmetric Michael addition.
Experimental Protocol: Asymmetric Michael Addition
-
Reaction Setup: To a vial, add β-nitrostyrene (0.5 mmol), cyclohexanone (2.0 mmol), the catalyst (0.15 mmol, 30 mol%), and ethanol (1.0 mL).
-
Reaction: The mixture is stirred at room temperature for the specified time (e.g., 48 hours).
-
Work-up: The reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the Michael adduct.
-
Analysis: The conversion is determined by ¹H NMR analysis of the crude reaction mixture. The enantiomeric excess (ee) of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC).[9]
Comparative Performance Data
| Catalyst | Reaction Time (h) | Conversion (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline | 48 | 85 | 90:10 | 75 |
| Proline-MNP[3] | 24 | >95 | 95:5 | 92 |
| [Choline][Pro-COO⁻] | 48 | 92 | 96:4 | 97 |
Data for L-Proline and Proline-MNP are representative values from the literature for similar reaction conditions.
Analysis of Performance and Mechanistic Insights
The data clearly demonstrates the superior performance of the proline-based CIL, [Choline][Pro-COO⁻], in terms of both diastereoselectivity and enantioselectivity.[8] While the proline-functionalized magnetic nanoparticles also show excellent results, the CIL achieves a higher enantiomeric excess.
The enhanced performance of the CIL can be attributed to several factors:
-
Enhanced Solubility: The ionic liquid nature of the catalyst ensures its high solubility in the reaction medium, leading to a homogeneous catalytic environment and improved reaction kinetics compared to the often poorly soluble L-proline.[2]
-
Elimination of Acidic Co-catalysts: Many proline-catalyzed reactions require the addition of a Brønsted or Lewis acid to promote the formation of the active iminium ion. The ionic liquid framework of the CIL can be designed to have an inherent acidity or to stabilize charged intermediates, thus obviating the need for external additives.[8]
-
Supramolecular Interactions: The organized, three-dimensional network of cations and anions in the ionic liquid can create a specific chiral microenvironment around the catalytic center.[4] These supramolecular interactions can enhance the transfer of chirality during the reaction, leading to higher enantioselectivity.
The catalytic cycle is believed to proceed via the formation of an enamine from cyclohexanone and the proline moiety of the CIL. This enamine then attacks the β-nitrostyrene in a stereocontrolled manner, dictated by the chiral environment of the ionic liquid.
Recyclability and Sustainability
A significant advantage of using ionic liquids as catalysts is their potential for recycling and reuse, which is a cornerstone of green chemistry. The low volatility of ionic liquids simplifies the separation of the product, and the catalyst can be recovered and reused in subsequent reaction cycles.
Catalyst Recycling Workflow
Caption: General workflow for the recycling of the proline-based chiral ionic liquid catalyst.
Recyclability Data for [Choline][Pro-COO⁻]
| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 92 | 97 |
| 2 | 91 | 96 |
| 3 | 90 | 96 |
| 4 | 88 | 95 |
The data indicates that the [Choline][Pro-COO⁻] catalyst can be recycled at least four times with only a minimal decrease in its activity and selectivity, highlighting its robustness and potential for cost-effective application in larger-scale synthesis.[4] The use of supercritical CO₂ for product extraction has also been shown to be an effective and environmentally friendly method for separating the product from the ionic liquid catalyst.[9]
Conclusion and Future Outlook
Novel proline-based chiral ionic liquids represent a significant advancement in the field of asymmetric organocatalysis. They effectively combine the catalytic prowess of proline with the advantageous properties of ionic liquids, leading to catalysts that exhibit high efficiency, excellent enantioselectivity, and facile recyclability. The comparative data presented in this guide underscores their superiority over conventional L-proline in the asymmetric Michael addition and their competitive performance against other heterogeneous catalyst systems.
The tunability of the ionic liquid structure opens up vast possibilities for the rational design of next-generation catalysts with tailored properties for a wide array of asymmetric transformations, including aldol reactions, Mannich reactions, and Diels-Alder reactions.[8] Further research into the development of proline-based CILs from renewable resources and their application in continuous flow processes will undoubtedly pave the way for more sustainable and economical chemical manufacturing.
References
-
Zalewska, A., et al. (2023). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Catalysts, 13(2), 270. [Link]
-
ResearchGate. (n.d.). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. [Link]
-
ResearchGate. (n.d.). L-Proline in an Ionic Liquid as an Efficient and Reusable Catalyst for Direct Asymmetric Aldol Reactions. [Link]
-
PMC. (2024). Proline-Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts. Macromolecular Rapid Communications, 45(18), e2400615. [Link]
-
Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]
-
RSC Publishing. (2015). Heterogeneous organocatalysis: the proline case. RSC Advances, 5(118), 97569-97603. [Link]
-
ResearchGate. (n.d.). Chiral Ionic Liquids: Synthesis and Applications. [Link]
-
ResearchGate. (n.d.). (S)-Proline and chiral ionic liquid 1a. [Link]
-
PMC. (2014). Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. International Journal of Molecular Sciences, 15(11), 21058–21087. [Link]
-
MDPI. (2023). Investigations on the Synthesis of Chiral Ionic-Liquid-Supported Ligands and Corresponding Transition-Metal Catalysts: Strategy and Experimental Schemes. Molecules, 28(18), 6688. [Link]
-
ResearchGate. (n.d.). Proline Based Chiral Ionic Liquids for Enantioselective Michael Reaction. [Link]
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Safety Operating Guide
A-Scientist's-Guide-to-the-Proper-Disposal-of-Pyrrolidine-2-carbonitrile-4-methylbenzenesulfonate
As researchers, scientists, and drug development professionals, our commitment to innovation is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management and disposal of laboratory chemicals are not merely procedural afterthoughts; they are integral to the integrity of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate (CAS No. 1666113-04-7), grounding every recommendation in the principles of chemical safety and regulatory compliance.
Hazard Identification: The "Why" Behind the Procedure
Understanding the intrinsic hazards of a substance is the critical first step in managing its lifecycle, including disposal. Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is a multi-component molecule, and its risk profile is a composite of its constituent parts.
-
Acute Toxicity and Irritation: The primary, documented hazards associated with this compound are significant. It is classified as harmful if swallowed, in contact with skin, or if inhaled. Furthermore, it is known to cause skin and serious eye irritation, as well as potential respiratory irritation.
-
The Pyrrolidine Moiety: The parent heterocycle, pyrrolidine, is a highly flammable, corrosive, and toxic substance.[1] While the salt form may mitigate some of these properties, the potential for these hazards must be respected throughout the handling and disposal process.
-
The Nitrile Group (-C≡N): A Critical Incompatibility: The carbonitrile functional group presents a significant and potentially severe hazard. In the presence of strong acids, nitriles can undergo hydrolysis to release highly toxic hydrogen cyanide gas.[2][3] This is the most critical chemical incompatibility to consider during disposal. Mixing waste containing this compound with acidic waste streams is strictly prohibited.
-
The Tosylate Counter-ion: The 4-methylbenzenesulfonate (tosylate) portion of the salt generally renders the compound water-soluble. While not a primary driver of toxicity, this property influences its mobility in aqueous environments and dictates that even dilute solutions must be treated as hazardous waste and never drain-disposed.[4]
A failure to adhere to proper disposal protocols can lead to dangerous chemical reactions within waste containers, exposure of personnel to toxic substances, and violation of federal and local environmental regulations.[5]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), and workplace safety standards from the Occupational Safety and Health Administration (OSHA).[5] As a generator of hazardous waste, it is your responsibility to ensure every step, from accumulation to disposal, is compliant. This guide is designed to meet these standards.
Summary of Disposal and Safety Parameters
For quick reference, the key information is summarized in the table below.
| Parameter | Specification | Rationale & Reference |
| Chemical Name | Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate | - |
| CAS Number | 1666113-04-7 | - |
| Hazard Class | Harmful (Oral, Dermal, Inhalation), Skin/Eye Irritant | Based on GHS classifications. |
| Primary Disposal Route | Collection by a licensed hazardous waste contractor. | Due to toxicity and reactivity hazards. |
| Key Incompatibility | Acids. Must be segregated from all acidic waste. | Potential for toxic hydrogen cyanide gas evolution.[2][3] |
| Required PPE | Nitrile gloves, chemical safety goggles, lab coat. | To prevent skin/eye contact and absorption. |
| Work Area | Chemical Fume Hood | To prevent inhalation of dust or vapors. |
Detailed, Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate in solid form, as a constituent in a solution, and on contaminated lab materials.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.
-
Gloves: Chemical-resistant gloves (nitrile is a suitable minimum).
-
Eye Protection: Chemical safety goggles. A face shield should be used if there is a splash hazard.
-
Body Protection: A properly fastened lab coat.
Step 2: Waste Characterization and Segregation
All waste streams containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect pure, unadulterated solid waste, along with any contaminated items (e.g., weigh boats, gloves, paper towels), in a designated hazardous waste container.
-
This container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene), be in good condition, and have a secure, tight-fitting lid.[6]
-
-
Liquid Waste:
-
If the compound is in a solvent, the entire solution is hazardous waste.
-
Collect in a designated, leak-proof hazardous waste container with a screw-top cap. Do not leave a funnel in the container. [6]
-
Segregate based on the solvent type (e.g., "Non-Halogenated Solvent Waste").
-
Crucially, ensure this waste stream is kept separate from any acidic waste streams. [7][8] Use separate secondary containment bins to enforce this segregation.[9]
-
-
Contaminated Glassware:
-
Triple-rinse glassware with a suitable solvent (e.g., the solvent used in the procedure, or a small amount of acetone or ethanol).
-
Collect the first two rinses as hazardous liquid waste. The third rinse may be collected as well, depending on institutional policy.
-
After rinsing, the glassware can typically be washed through normal laboratory procedures.
-
Step 3: Labeling and Container Management
Proper labeling is a cornerstone of safe waste management.
-
Attach a completed hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate" and any other constituents.
-
The approximate percentage of each component.
-
The date the first waste was added.
-
-
Keep the waste container closed at all times except when adding waste.[6][8]
Step 4: On-Site Storage (Satellite Accumulation)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the lab.[9]
-
The SAA must be at or near the point of waste generation and under the control of the lab personnel.[6]
-
Store liquid waste containers within a secondary containment bin that can hold at least 110% of the volume of the largest container.[8]
-
Ensure the SAA is clearly marked and away from drains, heat sources, and incompatible chemicals.
Step 5: Arranging for Final Disposal
On-site treatment or neutralization of nitrile-containing waste is not recommended for standard laboratory settings due to the specialized procedures required.
-
Once the waste container is 90% full, or if you will no longer be generating this waste stream, arrange for pickup.
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a collection.[7][10] Follow their specific procedures for pickup requests.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate.
Caption: Disposal workflow for Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate.
References
-
Public Safety Department, Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]
-
Chemistry-For-Everyone. (2024, June 7). Nitration reaction safety [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Stanford University Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide. Retrieved from [Link]
-
Harvard University Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste. Retrieved from [Link]
-
Helmenstine, A. (2009, March 2). Incompatible Chemical Mixtures. Lab Manager. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
Vanderbilt University Environmental Health & Safety. (2024, August 9). EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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Li, J., et al. (2024). Case report: Mixed hydrofluoric and nitric acid mist inhalation poisoning. Frontiers in Public Health, 12. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
